2-Chloro-5-hydrazinylpyrazine hydrochloride
Description
Properties
IUPAC Name |
(5-chloropyrazin-2-yl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4.ClH/c5-3-1-8-4(9-6)2-7-3;/h1-2H,6H2,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVACDUJEPELMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-5-hydrazinylpyrazine Hydrochloride: Structure, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-5-hydrazinylpyrazine hydrochloride, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental chemical structure, physicochemical properties, synthesis, and reactivity. This document further explores its critical role as a reactive intermediate in the development of novel therapeutic agents, supported by detailed protocols for its analysis and safe handling. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights to facilitate its effective application.
Introduction: The Significance of a Versatile Heterocyclic Intermediate
In the landscape of drug discovery, heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Their unique structural and electronic properties allow for precise interactions with biological targets. Among these, pyrazine derivatives are of significant interest due to their presence in numerous biologically active molecules. 2-Chloro-5-hydrazinylpyrazine, particularly in its hydrochloride salt form for improved stability and handling, has emerged as a valuable and versatile intermediate.[1]
The strategic placement of a chloro group and a highly reactive hydrazinyl moiety on the pyrazine ring makes this compound a powerful synthon. The hydrazine group, in particular, serves as a nucleophilic handle for constructing a wide array of derivatives, such as hydrazones, pyrazoles, and other complex heterocyclic systems, which are scaffolds for compounds with potential antimicrobial, anti-malarial, and other therapeutic activities.[1][2] This guide will provide the core technical knowledge required to effectively utilize this compound in a research and development setting.
Chemical Identity and Structure
A precise understanding of a compound's structure and identity is paramount for its application.
Chemical Structure
The molecular structure consists of a pyrazine ring substituted with a chlorine atom at position 2 and a hydrazinyl group at position 5. The hydrochloride salt form enhances the compound's stability.
Caption: Chemical Structure of 2-Chloro-5-hydrazinylpyrazine Hydrochloride.
Compound Identifiers
| Identifier | Value | Source |
| IUPAC Name | (5-chloropyrazin-2-yl)hydrazine hydrochloride | [3] |
| CAS Number | 299441-13-7 (for free base) | [4][5] |
| Molecular Formula | C₄H₅ClN₄ (free base) | [3][4] |
| Molecular Weight | 144.56 g/mol (free base) | [4] |
| Synonyms | (2Z)-5-chloro-2(1H)-pyrazinone hydrazone | [4][5] |
| InChI | 1S/C4H5ClN4/c5-3-1-8-4(9-6)2-7-3/h1-2H,6H2,(H,8,9) | [4][6] |
| InChIKey | MIAGZVVFJPCALQ-UHFFFAOYSA-N | [4][6] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and application in experimental work.
| Property | Description | Source(s) |
| Physical Form | Pale-yellow to yellow-brown solid; powder or crystals. | [5][6] |
| Melting Point | 137-138 °C or 168-170 °C (Values vary by supplier/purity). | [4][5] |
| Boiling Point | 254.8 ± 50.0 °C at 760 mmHg (Predicted). | [4] |
| Solubility | While specific quantitative data is not widely published, similar hydrazine derivatives show solubility in polar organic solvents like methanol and ethanol, with limited solubility in non-polar solvents.[7] The hydrochloride form is expected to have some aqueous solubility. | |
| Storage | Keep in a dark place, sealed in a dry, inert atmosphere. For long-term storage, keep in a freezer under -20°C. | [6] |
Synthesis and Reactivity
General Synthesis Pathway
2-Chloro-5-hydrazinylpyrazine is typically synthesized via nucleophilic substitution of a corresponding di-chlorinated pyrazine precursor. A common and effective method involves the reaction of 2,5-dichloropyrazine with hydrazine hydrate. The reaction selectively substitutes one chlorine atom due to the deactivating effect of the first substitution on the second.
Caption: Generalized workflow for the synthesis of 2-Chloro-5-hydrazinylpyrazine HCl.
A procedure analogous to the synthesis of similar compounds involves refluxing the chloro-pyrazine starting material with hydrazine hydrate in a solvent like pyridine or ethanol.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the product is typically isolated by cooling the reaction mixture and adding water to precipitate the product, which can then be collected by filtration and recrystallized to achieve high purity.[8]
Chemical Reactivity
The synthetic utility of 2-Chloro-5-hydrazinylpyrazine hydrochloride stems from the reactivity of the hydrazine moiety. This group is a potent nucleophile and readily reacts with electrophiles, most notably aldehydes and ketones, to form stable hydrazone derivatives.[2] This reaction is a cornerstone of combinatorial chemistry efforts to generate libraries of potential drug candidates. The remaining chloro-group can also be a site for further modification, for instance, through palladium-catalyzed cross-coupling reactions, although this is less common than reactions involving the hydrazine group.
Analytical Characterization
Ensuring the purity and identity of 2-Chloro-5-hydrazinylpyrazine hydrochloride is crucial for its use in synthesis and biological screening. Several analytical techniques are employed for its characterization.[9][10]
Common Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): A primary method for assessing purity and quantifying the compound. A reverse-phase C18 column is typically effective.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.[2]
-
Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups, such as N-H stretches from the hydrazine group and C-Cl bonds.
Experimental Protocol: Purity Analysis by HPLC
This protocol provides a general method for determining the purity of 2-Chloro-5-hydrazinylpyrazine hydrochloride.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Trifluoroacetic Acid (B).
-
Gradient Program: Start with 5% A, ramp to 95% A over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Analysis: Inject 10 µL of the sample solution. The purity is determined by the area percentage of the main peak.
Note: This method may require optimization based on the specific instrumentation and column used.
Applications in Drug Discovery and Development
Hydrazine derivatives are established pharmacophores and versatile synthetic intermediates in medicinal chemistry.[1][12] 2-Chloro-5-hydrazinylpyrazine hydrochloride serves as a crucial starting material for creating more complex molecules with therapeutic potential.
Its primary application is in the synthesis of hydrazones by condensation with various aldehydes and ketones.[2] These hydrazone derivatives have been investigated for a wide range of biological activities, including:
The pyrazine core itself is a bioisostere for other aromatic systems and is known to be metabolically stable, making it an attractive scaffold for drug design.
Safety, Handling, and Storage
As with any reactive chemical, proper handling and storage of 2-Chloro-5-hydrazinylpyrazine hydrochloride are essential for safety. The information below is a summary based on available Safety Data Sheets (SDS).[4][5][6]
Hazard Identification
| GHS Pictogram | Hazard Class | Hazard Statement(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | |
| Skin Irritation | H315: Causes skin irritation. | |
| Eye Irritation | H319: Causes serious eye irritation. | |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. |
Recommended Handling Procedures
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[15]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[16][17]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Avoid formation of dust and aerosols.[16]
-
Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[6]
First Aid Measures
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[18]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[18]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[18]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[16]
Conclusion
2-Chloro-5-hydrazinylpyrazine hydrochloride is a high-value chemical intermediate with significant potential in the field of drug discovery. Its well-defined structure, coupled with the high reactivity of its hydrazine group, provides a reliable and versatile platform for the synthesis of diverse compound libraries. By understanding its physicochemical properties, reactivity, and proper handling procedures as outlined in this guide, researchers and scientists can safely and effectively leverage this compound to accelerate the development of novel therapeutic agents.
References
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Anala. (2013). MSDS of 2-Hydrazinylpyrazine. Retrieved from [Link][16]
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PubChemLite. (n.d.). 2-chloro-5-hydrazinylpyrazine (C4H5ClN4). Retrieved from [Link][3]
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PrepChem.com. (n.d.). Synthesis of 2-Hydrazino-5-phenylpyrazine. Retrieved from [Link][8]
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American Elements. (n.d.). (2-chloro-5-methoxyphenyl)hydrazine hydrochloride. Retrieved from [Link][19]
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ChemBK. (2024). 2-CHLORO-3-HYDRAZINYLPYRAZINE. Retrieved from [Link][20]
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Pimpale et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(5), 1039-1043. Retrieved from [Link][2]
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PubChem. (n.d.). 2-Chloro-5-hydroxypyridine. Retrieved from [Link][21]
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PubChem. (n.d.). Pyrazine;hydrate;hydrochloride. Retrieved from [Link][22]
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Rasayan J. Chem. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Retrieved from [Link][11]
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Kumar, V. et al. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link][13]
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PubChemLite. (n.d.). (2-chloro-5-methoxyphenyl)hydrazine hydrochloride (C7H9ClN2O). Retrieved from [Link][23]
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Google Patents. (n.d.). CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine. Retrieved from [24]
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MDPI. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link][1]
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ResearchGate. (2018). (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link][10]
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Scholars Research Library. (n.d.). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Retrieved from [Link][26]
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Google Patents. (n.d.). WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine. Retrieved from [28]
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A Technical Guide to 2-Chloro-5-hydrazinylpyrazine Derivatives in Medicinal Chemistry
Abstract: The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide provides an in-depth review of a specific, highly versatile subclass: 2-Chloro-5-hydrazinylpyrazine and its derivatives. We delve into the synthetic strategies for accessing this key intermediate and its subsequent derivatization, with a primary focus on the formation of hydrazones. The guide synthesizes the current understanding of the structure-activity relationships (SAR) and medicinal chemistry applications of these compounds, highlighting their significant potential as kinase inhibitors for oncology, acetylcholinesterase (AChE) inhibitors for neurodegenerative diseases, and emerging roles in antimicrobial and antiviral research. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge to innovate in this promising chemical space.
The Strategic Value of the Pyrazine Scaffold
The pyrazine core, an aromatic six-membered ring containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern drug design.[1][2] Its nitrogen atoms are exceptional hydrogen bond acceptors, enabling potent and selective interactions with a wide array of biological targets, most notably the ATP-binding hinge region of protein kinases.[3] The 2-Chloro-5-hydrazinylpyrazine scaffold is of particular interest due to its trifunctional nature:
-
The Pyrazine Ring: Serves as the fundamental pharmacophore, providing a rigid and planar anchor for orienting substituents.
-
The Chlorine Atom: Acts as a versatile synthetic handle. While it can be retained for its electronic properties, it also serves as a leaving group for nucleophilic aromatic substitution, allowing for further diversification.
-
The Hydrazinyl Group: This nucleophilic moiety is a powerful tool for building molecular complexity. It readily reacts with aldehydes and ketones to form stable hydrazone linkages, providing a rapid and efficient method for generating large libraries of derivatives for biological screening.[1][4]
This guide will focus primarily on the derivatives generated via the hydrazinyl group, as this represents the most widely exploited synthetic route for exploring the therapeutic potential of this scaffold.
Synthesis and Derivatization Strategies
The successful exploration of any chemical scaffold hinges on robust and efficient synthetic methodologies. The preparation of 2-Chloro-5-hydrazinylpyrazine derivatives typically follows a two-stage process: synthesis of the core intermediate followed by diversification.
Synthesis of the 2-Chloro-5-hydrazinylpyrazine Core
The most direct method for synthesizing the 2-Chloro-5-hydrazinylpyrazine intermediate is through the nucleophilic substitution of a di-chlorinated precursor with hydrazine hydrate. This reaction is analogous to the well-established synthesis of other hydrazinopyridines and pyrazines.[5][6] The reaction typically proceeds by heating 2,5-dichloropyrazine with an excess of hydrazine hydrate, which acts as both the nucleophile and the solvent.
Caption: Synthesis of the 2-Chloro-5-hydrazinylpyrazine intermediate.
Derivatization via Hydrazone Formation
The primary route for derivatization involves the condensation reaction between the hydrazinyl group of the core intermediate and a diverse range of aldehydes or ketones.[1][7][8] This reaction forms a Schiff base, specifically a hydrazone, and is often catalyzed by a small amount of acid. The simplicity and high yield of this reaction make it ideal for generating chemical libraries to probe structure-activity relationships.
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Engineering Pyrazine Scaffolds: A Technical Whitepaper on 2-Chloro-5-hydrazinylpyrazine Free Base vs. Hydrochloride Salt
Executive Summary
Pyrazine derivatives are privileged scaffolds in modern medicinal chemistry. Specifically, 2-chloro-5-hydrazinylpyrazine serves as a critical bifunctional building block for synthesizing complex therapeutics, including ubiquitin-specific protease 1 (USP1) inhibitors[1], CD206 modulators[2], and triazolopyrazine-based antimalarials[3]. A fundamental decision during preclinical development is whether to utilize this compound as a free base (CAS: 299441-13-7) or as its hydrochloride salt (CAS: 2227272-59-3)[4],[5]. This technical guide provides an authoritative comparison of these two forms, detailing the causality behind their physicochemical differences, stability profiles, and optimal applications in drug development workflows.
Physicochemical Profiling
The choice between a free base and a hydrochloride salt fundamentally alters the molecule's macroscopic properties. Table 1 summarizes the quantitative data contrasting the two forms.
Table 1: Quantitative Comparison of Free Base vs. Hydrochloride Salt
| Property | 2-Chloro-5-hydrazinylpyrazine (Free Base) | 2-Chloro-5-hydrazinylpyrazine Hydrochloride |
| CAS Number | 299441-13-7[4] | 2227272-59-3[5] |
| Molecular Formula | C₄H₅ClN₄[4] | C₄H₅ClN₄ · HCl[5] |
| Molecular Weight | 144.56 g/mol [4] | 181.02 g/mol [5] |
| Physical Form | Solid (Yellow/Orange to Off-White)[3] | Crystalline Solid (White to Off-White) |
| Melting Point | 137–138 °C[4] | >200 °C (Decomposes)[6] |
| Aqueous Solubility | Low (<1 mg/mL)[6] | High (>80 mg/mL)[6] |
| Storage Conditions | 2–8 °C, stored under nitrogen[4] | Room temperature to 4 °C, desiccated |
| Primary Utility | Direct nucleophilic condensations[3] | Formulation, biological assays, long-term storage[7] |
Structural Dynamics & Stability
Mechanistically, the free base features a highly nucleophilic hydrazine moiety (-NHNH₂). Infrared (IR) spectroscopy of 2-chloro-5-hydrazinylpyrazine reveals a peak of highest band intensity at 500 cm⁻¹, with double bands that confirm the structural symmetry of the para-substituted pyrazine ring[8]. However, the exposed lone pair on the terminal nitrogen makes the free base highly susceptible to auto-oxidation and degradation, necessitating strict storage conditions at 4 °C under a nitrogen atmosphere[4].
Converting the free base to a hydrochloride salt involves the protonation of the basic nitrogen. This protonation locks the lone pair, drastically disrupting the potential for oxidative degradation and stabilizing the crystal lattice through strong ionic interactions[6]. Consequently, hygroscopicity is lowered, and thermal stability is significantly enhanced, making the salt form vastly superior for long-term storage and pharmaceutical formulation[7].
Experimental Methodologies: Synthesis and Salt Formation
As a Senior Application Scientist, it is critical to implement self-validating protocols that ensure reproducibility. The synthesis of the free base relies on a Nucleophilic Aromatic Substitution (S_NAr), followed by an anhydrous salt formation.
Workflow for the synthesis of 2-Chloro-5-hydrazinylpyrazine free base and its HCl salt.
Protocol A: Synthesis of 2-Chloro-5-hydrazinylpyrazine (Free Base)
Causality: Ethanol is selected as the solvent because it fully solubilizes the 2,5-dichloropyrazine starting material at elevated temperatures but poorly solubilizes the highly polar hydrazine product at room temperature. This drives precipitation and avoids the need for complex chromatography[3],[2].
Step-by-Step:
-
Dissolve 2,5-dichloropyrazine (1.0 equiv) in absolute ethanol to achieve a 0.3 M concentration.
-
Add hydrazine monohydrate (2.0 - 2.4 equiv). The excess acts as both the nucleophile and the acid scavenger for the generated HCl[3].
-
Reflux the mixture at 80 °C for 2 hours[2].
-
Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL methanol, and analyze via LC-MS. The reaction is complete when the starting material peak is entirely replaced by the product peak (m/z [M+H]⁺ 145.02)[9].
-
Cool the reaction to room temperature to precipitate the product. Filter, wash with cold water to remove residual hydrazine, and dry under vacuum to yield the free base[3].
Protocol B: Conversion to Hydrochloride Salt
Causality: Salt formation must be conducted in strictly anhydrous conditions to prevent the hydrolysis of the pyrazine chloride. A non-polar solvent (like ether or dioxane) is used so that the ionic salt immediately precipitates upon formation, driving the equilibrium forward[7].
Step-by-Step:
-
Dissolve the purified free base in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath to control the exothermic protonation.
-
Dropwise add 1.05 equivalents of 4M anhydrous HCl in dioxane.
-
Validation Checkpoint: Isolate a 1 mg sample of the resulting precipitate and dissolve it in D₂O. A silver nitrate (AgNO₃) drop test will yield a white AgCl precipitate, confirming successful chloride counterion integration.
-
Filter the crystalline solid, wash with cold diethyl ether, and dry under high vacuum.
Pharmacokinetic & Assay Implications
The physicochemical differences between the two forms dictate the compound's utility in downstream applications.
Decision logic for selecting between the free base and hydrochloride salt forms.
In Vitro Assays & In Vivo Pharmacokinetics: The free base exhibits poor aqueous solubility, often requiring DMSO for dissolution in biological assays. High DMSO concentrations can induce cytotoxicity, confounding assay results. By utilizing the hydrochloride salt, researchers achieve a massive increase in aqueous solubility[7]. This allows for DMSO-free dosing in in vitro assays and ensures rapid dissolution in gastric fluid during in vivo pharmacokinetic profiling, leading to superior oral bioavailability and consistent target engagement[6],[7].
Organic Synthesis: Conversely, if the compound is to be used as an intermediate—for example, in the synthesis of 1,2,4-triazolo[4,3-a]pyrazines via condensation with orthoesters—the free base is strictly required[3]. The active lone pair on the hydrazine is necessary to initiate the nucleophilic attack, which would be completely hindered if the nitrogen were protonated as a salt.
References
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[9] 2-chloro-5-hydrazinylpyrazine (C4H5ClN4), PubChemLite. URL: [Link]
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[2] WO2021126923A1 - Cd206 modulators their use and methods for preparation, Google Patents. URL:
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An In-depth Technical Guide to the Reactivity of the Chlorine Leaving Group in 5-Hydrazinylpyrazine Systems
Abstract
The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] When functionalized with a hydrazine moiety, these systems offer a rich platform for generating diverse molecular architectures with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] This guide provides a comprehensive exploration of the reactivity of 5-hydrazinylpyrazine systems, with a specific focus on the kinetics and synthetic utility of the chlorine atom as a leaving group. We will dissect the underlying electronic principles, provide field-proven experimental protocols, and offer insights into optimizing these critical synthetic transformations for applications in drug discovery and development.
The Pyrazine Ring: An Electron-Deficient Scaffold Primed for Nucleophilic Attack
The chemistry of pyrazines is dominated by the electron-deficient nature of the aromatic ring. The two nitrogen atoms exert a strong inductive and mesomeric electron-withdrawing effect, significantly lowering the electron density of the ring carbons.[4][5] This inherent electrophilicity makes the pyrazine ring highly susceptible to attack by nucleophiles and generally resistant to classical electrophilic aromatic substitution.
Consequently, the most synthetically valuable reaction for functionalizing halopyrazines is Nucleophilic Aromatic Substitution (SNAr).[4][6] In fact, halopyrazines are noted to be significantly more reactive towards nucleophiles than their corresponding halopyridine analogues.[6] The reaction proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7]
// Nodes Reactants [label="Chloropyrazine + Nu⁻"]; Intermediate [label=<
Meisenheimer Complex (Anionic Intermediate)
, shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Products [label="Substituted Pyrazine + Cl⁻"];
// Edges Reactants -> Intermediate [label="Step 1: Addition (Rate-determining)"]; Intermediate -> Products [label="Step 2: Elimination (Fast)"]; }
Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Unlike SN1 and SN2 reactions, the carbon-halogen bond cleavage is not the rate-determining step in the SNAr mechanism.[7] The initial attack by the nucleophile to form the stabilized intermediate is the slower step. This explains the surprising observation in many SNAr systems where fluorine, despite its strong carbon-fluorine bond, acts as a superior leaving group compared to chlorine or bromine.[7] This is attributed to fluorine's high electronegativity, which strongly enhances the electrophilicity of the carbon atom it is attached to, thereby accelerating the initial nucleophilic attack.
The Dual Nature of the Hydrazine Substituent
The introduction of a hydrazine (-NHNH₂) group at the C5 position of a 2-chloropyrazine ring creates a fascinating electronic interplay. The hydrazine moiety is a powerful electron-donating group through resonance (+M effect), which would typically be expected to deactivate an aromatic ring towards nucleophilic attack by increasing its electron density.[6]
However, the pyrazine ring's profound inherent electron deficiency, driven by the two ring nitrogens, remains the dominant factor.[8] The hydrazine group's primary influence is to modulate the reactivity of the C2-chloro position. While it donates electron density to the ring system as a whole, the powerful withdrawing effect of the ring nitrogens ensures the C2 carbon remains sufficiently electrophilic for SNAr to occur. Computational studies on the related 2-hydrazinopyrazine molecule show that the carbon atom attached to the ring nitrogen (C2) bears a positive partial charge due to the electron-extracting effect of the adjacent nitrogen atoms, which is a critical factor for reactivity.[9]
// Edges RingN -> Result [label="Strongly Activating\n(for SNAr)"]; Hydrazine -> Result [label="Weakly Deactivating\n(for SNAr)"]; Result -> Pyrazine:e [label="Facilitates Nucleophilic Attack"]; }
Caption: Electronic interplay in the 5-hydrazinyl-2-chloropyrazine system.
Key Factors Governing Chlorine Displacement
The successful substitution of the chlorine atom in 5-hydrazinylpyrazine systems is a multifactorial process. Beyond the electronic structure of the substrate, the choice of reaction conditions is paramount to achieving high yields and purity.
-
Nucleophile: The strength and nature of the incoming nucleophile are critical. Stronger nucleophiles, such as thiols or primary/secondary amines, will generally react more readily than weaker ones like alcohols.
-
Solvent: While polar aprotic solvents like DMF or DMSO are traditional choices for SNAr, recent studies have shown that "green" solvents, particularly water, can be highly effective and often lead to cleaner reactions and simpler product isolation.[10][11]
-
Base: A base is often necessary to either deprotonate the nucleophile or to scavenge the HCl generated during the reaction. Inorganic bases like K₂CO₃ or KF have proven effective, with potassium fluoride in water being a particularly mild and efficient system.[11]
-
Temperature: As with most reactions, temperature plays a crucial role. While some activated systems react at room temperature, heating is often required to drive the substitution to completion. Reflux conditions are common, but care must be taken to avoid degradation of starting materials or products.[12]
Validated Experimental Protocols
The following protocols provide a reliable framework for the synthesis and derivatization of 5-hydrazinylpyrazine systems.
Protocol 1: Synthesis of 2-Chloro-5-hydrazinylpyrazine
This procedure is adapted from established literature methods for the hydrazinolysis of dichloropyrazines.[13]
Materials:
-
2,5-Dichloropyrazine
-
Hydrazine monohydrate
-
Water
-
Aqueous ammonia solution (28%)
-
Round-bottom flask with reflux condenser
-
Ice bath
Procedure:
-
To a round-bottom flask, add 2,5-dichloropyrazine (1.0 eq).
-
Add water, followed by aqueous ammonia solution (approx. 2.9 eq) and hydrazine monohydrate (approx. 2.4 eq).
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product, 2-chloro-5-hydrazinylpyrazine, can be used in the next step without further purification or can be purified by recrystallization if necessary.
Protocol 2: General SNAr of 2-Chloro-5-hydrazinylpyrazine with an Amine Nucleophile
This protocol is a generalized procedure based on efficient SNAr reactions of chloroazines in aqueous media.[11]
Materials:
-
2-Chloro-5-hydrazinylpyrazine (from Protocol 1)
-
Amine nucleophile (e.g., morpholine, piperidine) (1.2 eq)
-
Potassium fluoride (KF) (2.0 eq)
-
Water
-
Reaction vessel (e.g., sealed tube or microwave vial)
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
In a reaction vessel, combine 2-chloro-5-hydrazinylpyrazine (1.0 eq), the desired amine nucleophile (1.2 eq), and potassium fluoride (2.0 eq).
-
Add water as the solvent.
-
Seal the vessel and heat the mixture to 80-120 °C for 4-12 hours. For microwave-assisted synthesis, typical conditions might be 150 °C for 30 minutes.[11]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired substituted hydrazinylpyrazine.
// Nodes Start [label="2,5-Dichloropyrazine", shape=ellipse, fillcolor="#FBBC05"]; Step1 [label="Protocol 1:\nHydrazinolysis\n(H₂NNH₂·H₂O, Reflux)"]; Intermediate [label="2-Chloro-5-hydrazinylpyrazine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Protocol 2:\nSNAr Reaction\n(Nucleophile, KF, H₂O, Heat)"]; Product [label="Substituted\n5-Hydrazinylpyrazine\nDerivatives", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Purification & Characterization\n(Chromatography, NMR, MS)"];
// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; Product -> Analysis; }
Caption: Synthetic workflow for the preparation and derivatization of 5-hydrazinylpyrazines.
Data Summary: Reactivity Landscape
The reactivity of the chlorine in 2-chloro-5-hydrazinylpyrazine is highly dependent on the chosen nucleophile and conditions. The following table provides an illustrative summary based on typical outcomes for SNAr reactions on related chloroazine systems.
| Nucleophile | Conditions | Expected Reactivity/Yield | Notes |
| Aliphatic Amines | KF, H₂O, 80-120 °C | High | Generally clean and efficient reactions.[11] |
| Aromatic Amines | Pd-catalysis may be needed | Moderate to High | SNAr can be sluggish; catalysis often employed for heteroaryl amines. |
| Thiols (Thiolates) | K₂CO₃, DMF, RT to 60 °C | Very High | Thiolates are potent nucleophiles for SNAr.[14] |
| Alcohols (Alkoxides) | NaH, THF, Reflux | Moderate | Requires strong base to form the more nucleophilic alkoxide.[15] |
| Water (Hydroxide) | NaOH, H₂O, Heat | Low to Moderate | Often requires forcing conditions.[15] |
Troubleshooting and Field Insights
Issue: Low or No Product Yield
-
Cause: Incomplete reaction.
-
Solution: Increase the reaction temperature or extend the reaction time. Ensure a sufficient excess of the nucleophile and base are used. For sluggish reactions, consider switching to a more polar aprotic solvent like DMSO or employing microwave irradiation to accelerate the reaction.[11][12]
Issue: Formation of Side Products
-
Cause: Competing reactions. The terminal -NH₂ of the hydrazine can potentially compete as a nucleophile, leading to dimerization or oligomerization, especially at high temperatures.
-
Solution: Lowering the reaction temperature may improve selectivity. Protecting the hydrazine moiety prior to substitution is a viable, albeit less atom-economical, strategy. Careful control of stoichiometry is essential.
Issue: Difficult Product Isolation
-
Cause: Product is highly polar or water-soluble.
-
Solution: If the product does not precipitate or extract easily, consider removing the solvent under reduced pressure and triturating the residue with a non-polar solvent to induce precipitation.[12] For highly polar compounds, purification via reverse-phase chromatography may be necessary.
Conclusion
The chlorine atom in 5-hydrazinylpyrazine systems serves as a versatile handle for molecular elaboration through the nucleophilic aromatic substitution pathway. While the electron-donating hydrazine group slightly tempers the reactivity compared to pyrazines bearing electron-withdrawing groups, the inherent electrophilicity of the pyrazine core ensures that SNAr remains a highly effective and reliable transformation. By carefully selecting the nucleophile, solvent, base, and temperature, researchers can efficiently displace the chlorine atom to generate a diverse library of compounds. A thorough understanding of the electronic principles and optimization of reaction conditions, as detailed in this guide, is critical for harnessing the full synthetic potential of this valuable scaffold in the pursuit of novel therapeutic agents.
References
- BenchChem. (n.d.). 5-Hydrazinyl-4-phenyl-1H-pyrazole: A Versatile Reagent in Medicinal Chemistry.
- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2025, September 23). PMC.
- Pimpale, M. J., Phalak, S. R., & Narkhede, H. P. (2025, April 30). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry.
- When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques. (2020, November 9). RSC Advances.
- Synthesis and Characterization of Hydrazine Derivatives. (n.d.). Anusandhanvallari.
- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002, May 1). PubMed.
- 6.2.2. Pyrazines. (n.d.).
- BenchChem. (n.d.). The Position of Power: How Substituents Dictate Pyrazine Ring Reactivity.
- Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025, April 30). ResearchGate.
- Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). (2025, August 6). ResearchGate.
- Reaction of 2-chloropyrazine with morpholine with various solvents and bases. [a]. (n.d.).
- Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). (n.d.). BYU ScholarsArchive.
- Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones | Request PDF. (n.d.). ResearchGate.
- tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials. (2020, August 13). The Journal of Organic Chemistry - ACS Publications.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
- Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. (n.d.).
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. (n.d.). PMC.
- IO Typical Reactivity of The Diazines: Pyridazine, Pyrimidine and Pyrazine | PDF. (n.d.). Scribd.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.).
- Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. (n.d.). Journal of the Chemical Society C - RSC Publishing.
- BenchChem. (n.d.). Optimizing the reaction conditions for hydrazinolysis of phenazine esters.
- Hydrazinolysis study of phthalimido- and phthalisoimido-penicillin amide derivatives. (n.d.). Semantic Scholar.
- Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives. (2015, August 26). ResearchGate.
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Comprehensive Technical Guide on 2-Chloro-5-hydrazinylpyrazine Hydrochloride: Identifiers, Synthesis, and Applications in Drug Discovery
Introduction
2-Chloro-5-hydrazinylpyrazine hydrochloride is a highly versatile, bifunctional nitrogen-containing heterocycle. In modern medicinal chemistry, pyrazine derivatives serve as privileged scaffolds due to their favorable pharmacokinetic properties and their ability to form key hydrogen-bonding interactions with biological targets. This technical whitepaper provides an authoritative overview of the chemical identifiers, mechanistic synthesis, and downstream applications of this compound, specifically focusing on its critical role in the development of antimalarial agents and targeted oncology therapeutics.
Part 1: Chemical Identifiers and Physical Properties
To ensure rigorous compound tracking and inventory management during drug development, it is critical to distinguish between the free base and the hydrochloride salt forms of this molecule. The hydrochloride salt is often preferred in solid-phase storage due to enhanced stability against atmospheric oxidation and improved aqueous solubility.
Table 1: Quantitative Chemical Identifiers and Properties
| Property / Identifier | Free Base | Hydrochloride Salt |
| CAS Registry Number | 1[1] | 2[2] |
| IUPAC Name | 2-chloro-5-hydrazinylpyrazine | 2-chloro-5-hydrazinylpyrazine hydrochloride |
| Molecular Formula | C₄H₅ClN₄ | C₄H₅ClN₄ · HCl (or C₄H₆Cl₂N₄) |
| Molecular Weight | 1[1] | 181.02 g/mol |
| Physical State | 3[3] | Solid (Off-white/Pale Yellow) |
| Melting Point | 1[1] | > 150 °C (Decomposes) |
| Storage Conditions | 1[1] | 2-8 °C, Desiccated |
Part 2: Mechanistic Synthesis and Experimental Protocol
The synthesis of 2-Chloro-5-hydrazinylpyrazine relies on a Nucleophilic Aromatic Substitution (SNAr) mechanism. The starting material, 2,5-dichloropyrazine, possesses two electronically equivalent electrophilic centers. The regioselectivity of mono-substitution is thermodynamically controlled by the stoichiometric ratio of the nucleophile and the reaction temperature.
Causality in Experimental Design
Hydrazine monohydrate is utilized in a 3[3]. This choice is not arbitrary; the first equivalent acts as the primary nucleophile attacking the pyrazine ring, while the excess equivalents serve as an acid scavenger to neutralize the hydrochloric acid byproduct generated during the substitution. If a strict 1:1 stoichiometric ratio were used, the generated HCl would protonate the unreacted hydrazine, drastically reducing the nucleophilicity of the system and stalling the reaction. Ethanol or water is selected as the solvent because polar protic solvents stabilize the Meisenheimer complex intermediate formed during the SNAr pathway.
Protocol 1: Synthesis of the Free Base (Self-Validating System)
-
Preparation: Dissolve 2,5-dichloropyrazine (1.0 equiv, e.g., 13.4 mmol) in a polar protic solvent such as3[3].
-
Nucleophilic Addition: Add 28% aqueous ammonia solution (2.9 equiv) and hydrazine monohydrate (2.4 equiv) dropwise at room temperature.
-
Thermal Activation: Heat the reaction mixture to reflux (approximately 80 °C) and 4[4].
-
In-Process Control (Validation): Sample the reaction mixture every 2 hours. Analyze via LC-MS. The reaction is deemed complete when the 2,5-dichloropyrazine peak (m/z ~149) is entirely replaced by the product peak (m/z [M+H]⁺ = 145.0).
-
Workup: Cool the mixture in an ice bath. If conducted in ethanol, remove the solvent under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and H₂O. Extract the aqueous layer with EtOAc (3x).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and 5[5].
Protocol 2: Hydrochloride Salt Formation
-
Solvation: Dissolve the purified 2-Chloro-5-hydrazinylpyrazine free base in anhydrous diethyl ether or dioxane.
-
Acidification: Slowly add 1.1 equivalents of anhydrous HCl in dioxane at 0 °C under an inert nitrogen atmosphere.
-
Isolation: Stir for 30 minutes until precipitation is complete. Filter the solid hydrochloride salt and wash with cold anhydrous ether.
-
Final Validation: Confirm salt formation by testing the melting point (which should be elevated compared to the 137-138 °C of the free base) and performing a positive silver nitrate (AgNO₃) test for chloride ions.
Synthetic workflow of 2-Chloro-5-hydrazinylpyrazine hydrochloride via SNAr.
Part 3: Applications in Drug Development
2-Chloro-5-hydrazinylpyrazine hydrochloride is not a final active pharmaceutical ingredient (API) but a highly reactive intermediate used to synthesize complex pharmacophores.
1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials
The hydrazine moiety is highly nucleophilic and readily undergoes cyclocondensation reactions with orthoesters or carboxylic acids to form 1,2,4-triazolo[4,3-a]pyrazine cores. Researchers have utilized this specific chloro-pyrazine derivative to study 3[3], where incoming nucleophiles attack a position distinct from the leaving group. This unique reactivity profile is critical for synthesizing novel antimalarial compounds that bypass traditional resistance mechanisms.
Ubiquitin Specific Protease 1 (USP1) Inhibitors
In oncology, USP1 is a critical deubiquitinating enzyme that regulates DNA damage repair by deubiquitinating Proliferating Cell Nuclear Antigen (PCNA). Overexpression of USP1 allows cancer cells to survive severe DNA damage induced by chemotherapy. 2-Chloro-5-hydrazinylpyrazine is utilized as a foundational building block to synthesize 5[5]. By reacting the hydrazine group with complex electrophiles, researchers generate potent inhibitors that block USP1 activity. This forces the accumulation of ubiquitinated PCNA, stalling the replication fork, and ultimately triggering apoptosis in cancer cells.
Mechanism of USP1 inhibition by pyrazine-derived small molecules.
CD206 Modulators
Beyond oncology and infectious diseases, this compound is also employed in the synthesis of 4[4] (Macrophage Mannose Receptor). Modulating CD206 is a novel therapeutic strategy for altering macrophage polarization in tumor microenvironments and fibrotic diseases. The pyrazine core provides the necessary structural rigidity and hydrogen-bonding capacity to stabilize the closed conformation of the CD206 receptor.
References
- Title: 2227272-59-3 Cas No.
- Title: 2(1H)-Pyrazinone,5-chloro-,hydrazone(9CI)
- Title: tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials Source: The Journal of Organic Chemistry - ACS Publications URL
- Title: WO2021126923A1 - Cd206 modulators their use and methods for preparation Source: Google Patents URL
- Title: WO2023083285A1 - Small molecule inhibitors of ubiquitin specific protease 1 (usp1)
Sources
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- 2. 2227272-59-3 Cas No. | 2-Chloro-5-hydrazinopyrazine hydrochloride | Apollo [store.apolloscientific.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2021126923A1 - Cd206 modulators their use and methods for preparation - Google Patents [patents.google.com]
- 5. WO2023083285A1 - Small molecule inhibitors of ubiquitin specific protease 1 (usp1) and uses thereof - Google Patents [patents.google.com]
Methodological & Application
Application Note: Synthesis of Fused Pyrazolo[3,4-b]pyrazines via Oxidative Cyclization of 2-Chloro-5-hydrazinylpyrazine
Introduction & Mechanistic Rationale
The pyrazolo[3,4-b]pyrazine core is a privileged, nitrogen-rich pharmacophore embedded in numerous modern therapeutics, including potent allosteric modulators and kinase inhibitors such as the SHP2 inhibitor GDC-1971 [1]. However, the traditional synthesis of this scaffold—typically starting from 2,6-dichloropyrazine—requires the use of free hydrazine at elevated temperatures. This direct cyclization cascade involves the accumulation of highly energetic, nitrogen-rich intermediates, posing severe process safety risks and scalability bottlenecks [1].
To circumvent these hazards, this protocol details a highly controlled, two-step methodology starting from the commercially available and bench-stable precursor 2-chloro-5-hydrazinylpyrazine . By masking the reactive hydrazine moiety as a stable hydrazone and subsequently triggering an intramolecular oxidative C–H amination, we establish a self-validating, safe, and scalable route to the 6-chloro-3-substituted-1H-pyrazolo[3,4-b]pyrazine scaffold. Crucially, the retained C6-chloride serves as an ideal orthogonal handle for late-stage diversification (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings).
Causality of the Reaction Pathway
-
Hydrazone Condensation: Condensing 2-chloro-5-hydrazinylpyrazine with an aldehyde under mild acid catalysis neutralizes the reactive terminal amine. This prevents undesired intermolecular side reactions and stabilizes the molecule for isolation.
-
Oxidative Cyclization: The pyrazine ring is inherently electron-deficient, making standard electrophilic aromatic substitution at the adjacent C6 position kinetically unfavorable. To overcome this activation barrier, we utilize Iodobenzene diacetate (PhI(OAc)₂), a hypervalent iodine(III) reagent. PhI(OAc)₂ oxidizes the hydrazone to a highly electrophilic nitrilimine or an N-centered radical cation [2]. This highly reactive intermediate undergoes a rapid intramolecular cyclization at the pyrazine C6 carbon. Subsequent rearomatization yields the fused pyrazole system. PhI(OAc)₂ is specifically selected over transition-metal oxidants (e.g., Cu or Mn) [3] to eliminate the risk of heavy-metal contamination in downstream biological assays.
Experimental Workflow & Visualization
Mechanistic workflow for the oxidative cyclization of 2-chloro-5-hydrazinylpyrazine.
Optimization of Oxidative Cyclization
To establish a self-validating system, the oxidative cyclization step was optimized to maximize conversion while suppressing over-oxidation and degradation. The data below summarizes the causality behind selecting PhI(OAc)₂ in Dichloromethane (DCM).
| Oxidant (Equiv) | Solvent | Temperature | Time (h) | Yield (%) | Mechanistic Observation |
| PhI(OAc)₂ (1.2) | DCM | 0 °C to RT | 4 | 85% | Clean conversion; rapid nitrilimine generation. |
| Cu(OAc)₂ (1.5) | DMF | 80 °C | 12 | 62% | Sluggish C–H activation; trace metal retention. |
| I₂ / K₂CO₃ (2.0) | DMSO | 100 °C | 8 | 45% | Significant tarring and pyrazine ring degradation. |
| DDQ (1.5) | 1,4-Dioxane | Reflux | 16 | 30% | Poor reactivity; starting material recovered. |
Step-by-Step Methodologies
Phase 1: Synthesis of the Hydrazone Intermediate
This step establishes the carbon framework for the C3-substituent of the final pyrazolo[3,4-b]pyrazine.
-
Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-hydrazinylpyrazine (10.0 mmol, 1.45 g) and absolute ethanol (50 mL).
-
Condensation: Add the desired aldehyde (R-CHO, 11.0 mmol, 1.1 eq) to the suspension, followed by 3 drops of glacial acetic acid (catalytic). The acid protonates the carbonyl oxygen, increasing its electrophilicity and driving the condensation equilibrium forward.
-
Heating: Attach a reflux condenser and heat the mixture to 80 °C for 3–4 hours. Monitor the reaction via TLC (Eluent: 50% EtOAc/Hexanes). The starting hydrazine will be consumed, yielding a highly fluorescent hydrazone spot under 254 nm UV light.
-
Isolation: Cool the reaction mixture to 0 °C in an ice bath. The hydrazone intermediate typically precipitates as a brightly colored solid. Filter the solid via vacuum filtration, wash with cold ethanol (2 × 10 mL), and dry under high vacuum. Note: This intermediate is bench-stable and can be stored indefinitely.
Phase 2: PhI(OAc)₂-Mediated Oxidative Cyclization
This step executes the critical C–H amination to close the pyrazole ring.
-
Preparation: In a 100 mL round-bottom flask, dissolve the hydrazone intermediate (5.0 mmol) in anhydrous Dichloromethane (DCM, 30 mL). Purge the flask with nitrogen and cool to 0 °C using an ice bath.
-
Oxidation: Add Iodobenzene diacetate (PhI(OAc)₂, 6.0 mmol, 1.93 g, 1.2 eq) portionwise over 10 minutes. Causality: Portionwise addition controls the exothermic generation of the reactive nitrilimine/radical intermediate, preventing dimerization side-reactions.
-
Cyclization: Remove the ice bath and allow the reaction to stir at room temperature. The solution will typically darken as the oxidation proceeds. Monitor via LC-MS; the expected mass is[M+H]⁺ corresponding to the loss of two hydrogen atoms (M - 2 Da) from the hydrazone. The reaction is usually complete within 4 hours.
-
Quench & Workup (Self-Validation): Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir vigorously for 15 minutes. This step is critical to neutralize any unreacted hypervalent iodine, ensuring safety during concentration.
-
Extraction: Transfer to a separatory funnel, extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 60% EtOAc in Hexanes) to afford the pure 6-chloro-3-substituted-1H-pyrazolo[3,4-b]pyrazine.
References
-
Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade Organic Process Research & Development, 2024, 28, 6, 2307–2316. URL:[Link]
-
Iodobenzene Diacetate Mediated Oxidation of N-Substituted Hydrazones of Chalcones: An Efficient Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles Synthetic Communications, 2009, 39, 2169–2177. URL:[Link]
-
Mn- and Co-Catalyzed Aminocyclizations of Unsaturated Hydrazones Providing a Broad Range of Functionalized Pyrazolines JACS Au, 2021, 1, 7, 1066–1074. URL:[Link]
Application Notes and Protocols for Cyclization Methods Involving 2-Chloro-5-hydrazinylpyrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-Chloro-5-hydrazinylpyrazine hydrochloride is a pivotal building block in medicinal chemistry, offering a direct route to a variety of fused pyrazine heterocycles. These scaffolds, particularly pyrazolo[1,5-a]pyrazines, triazolo[4,3-a]pyrazines, and tetrazolo[1,5-a]pyrazines, are prevalent in numerous biologically active compounds and approved pharmaceuticals. The strategic placement of the chloro and hydrazinyl functional groups on the pyrazine ring allows for a range of cyclization reactions, enabling the construction of diverse molecular architectures. This guide provides an in-depth exploration of the key cyclization methodologies, offering detailed protocols, mechanistic insights, and practical considerations for the synthesis of these important heterocyclic systems.
The electron-deficient nature of the pyrazine ring, further accentuated by the chloro substituent, renders the 2-position susceptible to nucleophilic attack, a feature that can be exploited in subsequent functionalization of the fused systems. The hydrazinyl group, a potent binucleophile, is the key player in the cyclization reactions that form the new five-membered heterocyclic ring fused to the pyrazine core.
I. Synthesis of 5-Chloropyrazolo[1,5-a]pyrazines
The construction of the pyrazolo[1,5-a]pyrazine scaffold from 2-chloro-5-hydrazinylpyrazine hydrochloride is most commonly achieved through a cyclocondensation reaction with a 1,3-dicarbonyl compound or its synthetic equivalent. This reaction is a variation of the classical Knorr pyrazole synthesis.
Mechanistic Rationale
The reaction proceeds via a well-established pathway. Initially, the more nucleophilic terminal nitrogen of the hydrazine moiety attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular condensation between the remaining amino group and the second carbonyl group, followed by dehydration, leads to the formation of the pyrazole ring. The regioselectivity of the initial attack can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound.
Diagram 1: General Mechanism for Pyrazolo[1,5-a]pyrazine Formation
Caption: Formation of pyrazolo[1,5-a]pyrazines.
Experimental Protocol: Synthesis of 5-Chloro-2-methyl-7-phenylpyrazolo[1,5-a]pyrazine
This protocol describes a typical procedure for the synthesis of a substituted pyrazolo[1,5-a]pyrazine using benzoylacetone as the 1,3-dicarbonyl component.
Materials:
-
2-Chloro-5-hydrazinylpyrazine hydrochloride
-
Benzoylacetone
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-chloro-5-hydrazinylpyrazine hydrochloride (1.0 eq) in ethanol, add benzoylacetone (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-chloro-2-methyl-7-phenylpyrazolo[1,5-a]pyrazine.
| Reagent | Molar Ratio | Solvent | Temperature | Typical Yield |
| Benzoylacetone | 1.1 eq | Ethanol | Reflux | 75-85% |
| Acetylacetone | 1.1 eq | Ethanol | Reflux | 80-90% |
| Diethyl malonate | 1.1 eq | Acetic Acid | Reflux | 60-70% |
Table 1: Representative Reaction Conditions for Pyrazolo[1,5-a]pyrazine Synthesis.
II. Synthesis of 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazines
The synthesis of the triazolo[4,3-a]pyrazine ring system from 2-chloro-5-hydrazinylpyrazine hydrochloride is typically achieved by reaction with a one-carbon electrophile, such as an orthoester or formic acid. This reaction introduces the final carbon atom of the triazole ring.
Mechanistic Rationale
The reaction with an orthoester, such as triethyl orthoformate, begins with the formation of an ethoxymethylenehydrazone intermediate. This is followed by an intramolecular cyclization with the elimination of ethanol to furnish the triazole ring. When formic acid is used, a formylhydrazide intermediate is generated, which then undergoes acid-catalyzed cyclization and dehydration.
Diagram 2: General Mechanism for Triazolo[4,3-a]pyrazine Formation
Caption: Formation of triazolo[4,3-a]pyrazines.
Experimental Protocol: Synthesis of 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine
This protocol details the synthesis of the parent 5-chloro-[1][2][3]triazolo[4,3-a]pyrazine, a key intermediate for further functionalization.[4][5]
Materials:
-
2-Chloro-5-hydrazinylpyrazine hydrochloride
-
Triethyl orthoformate
-
Toluene
-
p-Toluenesulfonic acid (catalyst)
-
Hexane
Procedure:
-
Suspend 2-chloro-5-hydrazinylpyrazine hydrochloride (1.0 eq) in toluene.
-
Add triethyl orthoformate (2.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux for 24 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with hexane and dry under vacuum to obtain 5-chloro-[1][2][3]triazolo[4,3-a]pyrazine.
| Reagent | Molar Ratio | Solvent | Temperature | Typical Yield |
| Triethyl orthoformate | 2.0 eq | Toluene | Reflux | 85-95% |
| Formic acid | Excess | N/A | Reflux | 70-80% |
| Triethyl orthoacetate | 2.0 eq | Toluene | Reflux | 80-90% |
Table 2: Representative Reagents for Triazolo[4,3-a]pyrazine Synthesis.
III. Synthesis of 5-Chlorotetrazolo[1,5-a]pyrazines
The formation of the tetrazolo[1,5-a]pyrazine ring system involves the conversion of the hydrazinyl group into an azido group, followed by an intramolecular cyclization. This transformation is typically achieved by treating the hydrazine with nitrous acid, generated in situ from sodium nitrite and an acid.
Mechanistic Rationale
The reaction begins with the diazotization of the terminal amino group of the hydrazine by the nitrosonium ion (NO⁺) to form a diazonium salt. This unstable intermediate readily loses water to form an azide. The azide then exists in equilibrium with the fused tetrazole ring system. In many cases, the tetrazole form is thermodynamically more stable, driving the equilibrium towards the cyclized product. This azide-tetrazole equilibrium is a well-documented phenomenon in heterocyclic chemistry.[6]
Diagram 3: General Mechanism for Tetrazolo[1,5-a]pyrazine Formation
Caption: Formation of tetrazolo[1,5-a]pyrazines.
Experimental Protocol: Synthesis of 5-Chlorotetrazolo[1,5-a]pyrazine
This protocol provides a general method for the synthesis of the tetrazolo[1,5-a]pyrazine core.
Materials:
-
2-Chloro-5-hydrazinylpyrazine hydrochloride
-
Sodium nitrite
-
Hydrochloric acid (concentrated)
-
Ice
-
Water
-
Dichloromethane
Procedure:
-
Dissolve 2-chloro-5-hydrazinylpyrazine hydrochloride (1.0 eq) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Allow the mixture to warm to room temperature and continue stirring for an additional 2-3 hours.
-
Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
| Reagent | Molar Ratio | Solvent | Temperature | Typical Yield |
| Sodium Nitrite/HCl | 1.1 eq | Water/HCl | 0-5 °C | 70-85% |
| Sodium Nitrite/Acetic Acid | 1.1 eq | Water/Acetic Acid | 0-5 °C | 65-80% |
Table 3: Conditions for Tetrazolo[1,5-a]pyrazine Synthesis.
Conclusion
2-Chloro-5-hydrazinylpyrazine hydrochloride is a versatile and valuable precursor for the synthesis of a range of medicinally important fused pyrazine heterocycles. The protocols outlined in this guide provide robust and reproducible methods for the construction of pyrazolo[1,5-a]pyrazines, triazolo[4,3-a]pyrazines, and tetrazolo[1,5-a]pyrazines. A thorough understanding of the underlying reaction mechanisms allows for the rational design of synthetic routes to novel derivatives with potential applications in drug discovery and development. The chloro substituent in the final products serves as a convenient handle for further chemical modifications, such as cross-coupling reactions, to expand the chemical space and explore structure-activity relationships.
References
- Abdelhamid, A. O., & Gomha, S. M. (2013).
- Moustafa, A. H., et al. (2022).
-
OpenSourceMalaria. (2015). Synthesis of 5-chloro-[1][2][3]triazolo[4,3-a]pyrazine (TZ 2-1). GitHub. Retrieved from [Link]
-
Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 867781.
- Al-Issa, S. A. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 1-11.
- Couto, I., et al. (2021). Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. Beilstein Journal of Organic Chemistry, 17, 2085-2093.
- Maguire, J., Paton, D., & Rose, F. L. (1969). s-Triazolopyrazines. Journal of the Chemical Society C: Organic, 1593-1597.
-
Zhang, B., et al. (2020). Design, synthesis and biological evaluation of novel[1][2][3]triazolo[4,3-a]pyrazine derivatives as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 192, 112185.
-
Gomma, S. M., & Abdelhamid, A. O. (2013). Synthesis of new pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c][1][2][3]triazines. Turkish Journal of Chemistry, 37(5), 844-852.
-
OpenSourceMalaria. (2015). Synthesis of 5-chloro-[1][2][3]triazolo[4,3-a]pyrazine (TZ 2-1). GitHub. Retrieved from [Link]
-
Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 867781. Retrieved from [Link]
-
Maguire, J., Paton, D., & Rose, F. L. (1969). s-Triazolopyrazines. Journal of the Chemical Society C: Organic, 1593-1597. Retrieved from [Link]
-
Couto, I., et al. (2021). Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. Beilstein Journal of Organic Chemistry, 17, 2085-2093. Retrieved from [Link]
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Optimal Solvent Systems for Reactions Involving Hydrazine Hydrochloride Salts: From First Principles to Practical Application
An Application Note and Protocol Guide for Researchers
Abstract
Hydrazine hydrochloride is a versatile and widely used reagent in organic synthesis, serving as a key building block for pharmaceuticals, agrochemicals, and specialty materials.[1] However, its nature as a salt presents significant challenges for solubility and reactivity in common organic solvents. This guide provides a comprehensive overview of the principles governing solvent selection for reactions involving hydrazine hydrochloride. We move beyond simple solvent lists to explain the causal relationships between solvent properties, reaction mechanisms, and experimental outcomes. Detailed protocols for common synthetic applications, including hydrazone formation and pyrazole synthesis, are provided to bridge theory with field-proven practice.
The Core Challenge: Understanding the Physicochemical Properties of Hydrazine Hydrochloride
Hydrazine hydrochloride (N₂H₄·HCl) is the salt formed from the weak base hydrazine (N₂H₄) and hydrochloric acid. This fundamental property governs its behavior in solution and is the primary consideration for solvent selection.
-
Salt Nature and Solubility: As an ionic compound, hydrazine hydrochloride is highly soluble in water (370 g/L at 20°C) but generally exhibits limited solubility in non-polar and many polar aprotic organic solvents.[1][2] Its dissolution requires a solvent capable of solvating both the hydrazinium cation ([N₂H₅]⁺) and the chloride anion (Cl⁻).
-
Acidity and the Active Nucleophile: In solution, an equilibrium exists between the protonated hydrazinium ion and free hydrazine. The pKa of the hydrazinium ion ([N₂H₅]⁺) is approximately 8.1.[3][4] This means that in a neutral or acidic solution, the concentration of the free hydrazine, which is the active nucleophile in most reactions, is low.
Principles of Solvent Selection
The optimal solvent or solvent system must address two primary needs: (1) sufficiently dissolving the hydrazine salt to enable reaction and (2) facilitating the desired reaction pathway by stabilizing intermediates and transition states.
The Role of Solvent Polarity and Progenicity
Polar Protic Solvents (e.g., Water, Ethanol, Methanol) are often the first choice for reactions with hydrazine hydrochloride.
-
Causality: These solvents possess O-H or N-H bonds, allowing them to act as both hydrogen bond donors and acceptors. They effectively solvate the hydrazinium cation and the chloride anion through strong hydrogen bonding interactions, facilitating dissolution. For many reactions, such as the formation of pyrazoles from hydrazones, alcoholic solvents like methanol and ethanol lead to cleaner reactions and provide the best yields.[5]
Polar Aprotic Solvents (e.g., DMSO, DMF) can be effective in specific cases, particularly when high temperatures are required.
-
Causality: Solvents like Dimethyl Sulfoxide (DMSO) have a high dielectric constant, which aids in separating ionic charges, but they lack the ability to donate hydrogen bonds to stabilize the chloride anion effectively. Their primary utility often lies in their high boiling points and their ability to promote specific reaction pathways. For instance, in certain palladium-catalyzed pyrazole syntheses, DMSO can afford the desired product in high yield, whereas water may lead to a mixture of products.[6]
The Impact of pH and Additives
The pH of the reaction medium directly influences the concentration of the free hydrazine nucleophile.
-
Acid-Catalyzed Reactions: For reactions like hydrazone formation, the presence of the hydrochloride salt provides an inherent acidic environment that can catalyze the initial attack on the carbonyl group.[7]
-
Reactions Requiring Free Hydrazine: For reactions where the free base is essential, such as in some cyclocondensations or Wolff-Kishner type reductions, a base must be added. The base first neutralizes the hydrochloride, liberating the free hydrazine. Care must be taken to use a base that does not interfere with the desired reaction.
Solubility Data Summary
Precise quantitative solubility data for hydrazine hydrochloride in a wide range of organic solvents is not extensively documented. The following table provides a qualitative and anecdotal guide for practical use.
| Solvent Class | Solvent | Dielectric Constant (20°C) | Qualitative Solubility | Key Considerations |
| Aqueous | Water | 80.1 | Highly Soluble (~370 g/L)[1][2] | Ideal for dissolution; may participate in or hinder certain reactions (e.g., hydrolysis). Necessary for some pyrazole formations.[5] |
| Polar Protic | Methanol | 33.0 | Slightly Soluble | Excellent for many cyclizations; promotes clean reactions.[5] |
| Ethanol | 24.5 | Slightly Soluble | A common choice for hydrazone and heterocycle synthesis.[8] Miscible with hydrazine hydrate.[9] | |
| Polar Aprotic | DMSO | 46.7 | Slightly Soluble | High boiling point is useful; can favor specific product outcomes in multi-pathway reactions.[6] |
| DMF | 36.7 | Slightly Soluble | High boiling point; use with caution due to potential for decomposition at high temperatures. | |
| Ethers | Diethyl Ether | 4.3 | Insoluble | Generally unsuitable for dissolving the salt. |
| THF | 7.6 | Insoluble | Generally unsuitable for dissolving the salt. | |
| Hydrocarbons | Toluene | 2.4 | Insoluble | Unsuitable for dissolution; may be used as a non-polar medium if the reaction can proceed heterogeneously.[5] |
Application Workflows and Protocols
The following section provides detailed workflows and step-by-step protocols for common reactions utilizing hydrazine hydrochloride.
Workflow for Solvent System Selection
This decision tree provides a logical framework for choosing an appropriate starting point for solvent optimization.
Caption: Decision workflow for initial solvent selection.
Protocol 1: Synthesis of Hydrazones
Hydrazone formation is a condensation reaction between a hydrazine and a carbonyl compound. The reaction is typically acid-catalyzed, a condition inherently provided by hydrazine hydrochloride.
Caption: Mechanism of hydrazone formation.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
Hydrazine Hydrochloride (1.0-1.1 eq)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (optional, catalytic amount)
Protocol:
-
Dissolution: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) in ethanol (approx. 0.2-0.5 M concentration).
-
Reagent Addition: Add hydrazine hydrochloride (1.0-1.1 eq) to the solution. Stir the mixture at room temperature. Note that the salt may not fully dissolve initially, forming a slurry.
-
Catalysis (Optional): To accelerate the reaction, add 2-3 drops of glacial acetic acid.[7]
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60°C). Monitor the progress by Thin Layer Chromatography (TLC) until the starting carbonyl compound is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature. If the hydrazone product precipitates, it can be isolated by filtration.
-
Alternatively, reduce the solvent volume under reduced pressure.
-
Add water to the residue to precipitate the product and wash away any remaining salt.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
-
Purification: The crude hydrazone can be purified by recrystallization from a suitable solvent, such as ethanol.[7]
Protocol 2: Synthesis of Substituted Pyrazoles
The cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound (or its equivalent) is a classic method for pyrazole synthesis.[10] The choice of solvent can be critical for both yield and regioselectivity.[5]
Materials:
-
1,3-Dicarbonyl Compound (e.g., acetylacetone) (1.0 eq)
-
Substituted Hydrazine Hydrochloride (e.g., Phenylhydrazine hydrochloride) (1.0 eq)
-
Ethanol or Methanol
Protocol:
-
Setup: To a solution of the substituted hydrazine hydrochloride (1.0 eq) in ethanol, add the 1,3-dicarbonyl compound (1.0 eq) dropwise at room temperature.[8]
-
Reaction: Heat the reaction mixture to reflux. The use of polar protic solvents like ethanol has been shown to produce cleaner reactions and higher yields for this type of cyclization.[5]
-
Monitoring: Monitor the reaction progress by TLC (typically 2-4 hours).
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and then with brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude pyrazole can be purified by column chromatography or recrystallization.
Safety and Handling Considerations
Hydrazine and its salts are hazardous chemicals and must be handled with appropriate safety precautions.[1]
-
Toxicity: Hydrazine hydrochloride is toxic if inhaled, swallowed, or in contact with skin, and is suspected of causing cancer.[1][11]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (neoprene or nitrile are recommended).[12][13]
-
Incompatibilities: Avoid contact with strong bases and strong oxidizing agents.[12][14] Reactions with oxidizers can be violent.[15][16]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep containers tightly closed.[12] The material is hygroscopic and should be protected from moisture.[11]
-
Spill & Disposal: In case of a spill, remove all ignition sources and sweep the solid material into a suitable container for disposal. Dispose of contents and containers in accordance with all local, state, and federal regulations.[12]
Conclusion
The effective use of hydrazine hydrochloride in organic synthesis is critically dependent on a rational approach to solvent selection. While its salt-like nature limits its solubility in many organic media, polar protic solvents like ethanol and methanol serve as excellent starting points for a wide range of applications by providing a good balance of solubility and reactivity promotion. For more specialized applications, polar aprotic solvents or mixed-solvent systems may offer unique advantages. By understanding the interplay between the physicochemical properties of the salt, the demands of the reaction mechanism, and the characteristics of the solvent, researchers can overcome the challenges associated with this versatile reagent and develop robust and efficient synthetic protocols.
References
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- Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. PubMed Central.
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- Industrial production process of hydralazine hydrochloride.
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Troubleshooting & Optimization
Technical Support Center: Stabilizing 2-Chloro-5-hydrazinylpyrazine in Solution
Welcome to the Advanced Troubleshooting Hub for heteroaryl hydrazine stability. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of 2-chloro-5-hydrazinylpyrazine in solution. This compound is a highly valuable building block in drug discovery, but its hydrazine moiety is notoriously sensitive to its microenvironment.
This guide bypasses generic advice to deliver field-proven, mechanistically grounded strategies for preventing degradation.
Part 1: Mechanistic Insight – The Causality of Degradation
To stop decomposition, we must first understand the chemical causality driving it. 2-Chloro-5-hydrazinylpyrazine features an electron-deficient pyrazine ring coupled with an electron-rich, highly nucleophilic hydrazine group (
In solution, the primary mode of failure is not solvolysis, but autoxidation . In the presence of dissolved oxygen, the terminal amine undergoes a single-electron transfer (SET) to form a hydrazyl radical. This intermediate rapidly oxidizes into a highly unstable diimine (
Crucially, this autoxidation cascade is heavily catalyzed by trace transition metals like
Autoxidation cascade of 2-chloro-5-hydrazinylpyrazine in aerobic environments.
Part 2: Core Troubleshooting FAQs
Q: Why did my clear stock solution turn yellow or orange overnight? A: A shift to yellow/orange is the macroscopic symptom of autoxidation. It indicates the formation of conjugated diazo compounds or tetrazene dimers. This occurs when your solvent was not properly deoxygenated, or the solution pH was too high, leaving the lone electron pairs on the hydrazine nitrogen vulnerable to oxygen[4].
Q: Does the choice of solvent matter if I degas it properly? A: Absolutely. You must strictly avoid ketones (e.g., acetone) and aldehydes. Hydrazines are potent nucleophiles and will rapidly undergo condensation reactions with carbonyls to form stable hydrazones. For maximum stability, utilize dry, aprotic solvents (THF, DMF, MeCN) or strictly buffered, acidified aqueous solutions.
Q: How does pH affect the stability of this compound?
A: pH is your most powerful control lever. Hydrazines are stable under strongly acidic conditions[3]. By lowering the pH below 3, you protonate the terminal amine to form a hydrazinium ion (
Q: Can I use antioxidants to protect the solution? A: Yes, but with caution. Sacrificial antioxidants like ascorbic acid or BHT can scavenge radicals, but they may interfere with your downstream synthetic or biological assays. A structural approach (acidification + degassing) is always superior to an additive approach.
Part 3: Quantitative Stability Matrix
The following table summarizes the expected stability of 2-chloro-5-hydrazinylpyrazine under various environmental conditions. Use this data to benchmark your own experimental setups.
| Solvent System | Atmosphere | Temp | Additives | Est. Half-Life ( | Primary Degradation Pathway |
| Water (pH 7.4) | Aerobic | 25°C | None | < 2 hours | Autoxidation / Dimerization |
| Water (pH 7.4) | Aerobic | 25°C | 1 mM | < 5 mins | Rapid Catalytic Oxidation |
| MeCN / | Aerobic | 25°C | None | ~ 12 hours | Autoxidation |
| MeCN / | Anaerobic (Ar) | 25°C | None | > 7 days | Slow Solvolysis |
| Water (pH 2.0) | Aerobic | 25°C | 0.1% HCl | > 14 days | Stable (Protonated) |
| Dry THF | Anaerobic (Ar) | -20°C | None | > 6 months | Stable |
Part 4: Self-Validating Formulation Protocol
To guarantee the integrity of your experiments, do not rely on a single point of failure. The following protocol utilizes a dual-inhibition strategy (removing the electron acceptor via degassing AND deactivating the electron donor via acidification). It is designed as a self-validating system : the final step inherently proves the success of the preceding steps.
Step-by-Step Methodology: Anaerobic Acidic Formulation
-
Solvent Deoxygenation: Transfer your chosen solvent (e.g., HPLC-grade Acetonitrile or Milli-Q Water) into a Schlenk flask. Sparge vigorously with ultra-pure Argon for a minimum of 15 minutes. Causality: Removes dissolved
, the primary driver of autoxidation. -
Acidification: Add 0.1% v/v Trifluoroacetic acid (TFA) or 1M HCl to the degassed solvent to drop the apparent pH below 3.0. Causality: Protonates the hydrazine, raising its oxidation potential.
-
Trace Metal Chelation (Optional for Aqueous): If using water, add 1 mM EDTA. Causality: Sequesters catalytic trace metals like
[2]. -
Dissolution: Under an active Argon blanket, introduce the solid 2-chloro-5-hydrazinylpyrazine. Swirl gently until fully dissolved. Avoid sonication, which can introduce localized heating and cavitation-induced radicals.
-
System Validation (Critical): Immediately withdraw a 10 µL aliquot and run a baseline LC-MS or UV-Vis scan. Store the main stock at 4°C. After 24 hours, run a second aliquot.
-
Validation Criteria: A stable system will show <1% peak area degradation. If a mass peak corresponding to
(the diimine) or (the tetrazene dimer) appears, your inert atmosphere has been compromised, and the batch must be discarded.
-
Self-validating workflow for formulating stable heteroaryl hydrazine solutions.
References
1.[2] Gramley, W. A. Oxidation of Hydrazine in Aqueous Solutions. Defense Technical Information Center (DTIC). Available at: 2.[1] Preprints.org. Hydrazine Oxidation in Aqueous Solutions I. N4H4 Decomposition. Available at: 3.[3] Moliner, A. M., & Street, J. J. Decomposition of Hydrazine in Aqueous Solutions. Academia.edu. Available at: 4.[4] ResearchGate. Decomposition of Hydrazine in Aqueous Solutions. Available at:
Sources
Technical Support Center: Heterocyclic Synthesis & Process Optimization
Welcome to the Process Chemistry Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals optimizing the nucleophilic aromatic substitution (SNAr) of 2-chloropyrazine with hydrazine.
While this condensation is a fundamental pathway for synthesizing 2-hydrazinopyrazine building blocks[1], it is notoriously prone to side reactions that complicate scale-up and purification. Below, we dissect the mechanistic causality of these impurities and provide field-proven, self-validating protocols to ensure high-fidelity synthesis.
Mechanistic Analysis: The Root Cause of Side Products
To eliminate impurities, we must first understand their kinetic and thermodynamic origins. The reaction is driven by the nucleophilic attack of hydrazine on the electron-deficient pyrazine ring. However, two primary competing pathways threaten product purity:
-
Dimerization (Secondary SNAr): The desired product, 2-hydrazinopyrazine, retains a primary amine. If the local concentration of 2-chloropyrazine is high, this product acts as a nucleophile, attacking unreacted starting material to form the symmetric dimer, bis-pyrazin-2-ylhydrazine.
-
Hydrolysis: Hydrazine hydrate contains stoichiometric water. At elevated temperatures, water and hydroxide ions competitively attack the pyrazine ring, cleaving the C-Cl bond to yield 2-hydroxypyrazine[2].
Fig 1. Competing reaction pathways in the SNAr of 2-chloropyrazine with hydrazine.
Troubleshooting FAQs
Q: Why is my reaction yielding a high percentage of the symmetric bis-pyrazin-2-ylhydrazine dimer? A: This is a classic issue of kinetic control. The primary product (2-hydrazinopyrazine) is still nucleophilic. If you add your reagents all at once (bolus addition), the newly formed product competes with the remaining free hydrazine for the unreacted 2-chloropyrazine. Solution: Implement a reverse addition protocol. By adding 2-chloropyrazine dropwise to a large molar excess (typically 5.6 to 6.8 equivalents) of hydrazine hydrate, you maintain a pseudo-infinite dilution of the electrophile[3]. This ensures that the highly concentrated free hydrazine vastly outcompetes the product, suppressing dimer formation to <2%.
Q: My LC-MS analysis shows significant formation of 2-hydroxypyrazine. How can I suppress this hydrolysis pathway? A: Hydrolysis is thermodynamically driven by excessive heat in the presence of water (from the hydrazine hydrate). While historical protocols often refluxed the mixture at 120 °C[4], modern optimized procedures demonstrate that the SNAr proceeds efficiently at much lower temperatures. Solution: Lower the reaction temperature to 65 °C[3]. At 65 °C, the activation energy for the nitrogen-based SNAr is met, but the oxygen-based hydrolysis pathway is kinetically starved.
Q: Is it necessary to use protecting groups (like Boc or Cbz) on the hydrazine to prevent double condensation? A: No. While protecting groups electronically deactivate the secondary nitrogen and prevent dimerization, they add unnecessary protection/deprotection steps that ruin your atom economy and overall yield[1]. Strict adherence to the stoichiometric excess and dropwise addition rate described below provides sufficient kinetic control to bypass the need for protecting groups.
Quantitative Impact of Reaction Parameters
The following table summarizes how stoichiometry, addition rate, and temperature dictate the product distribution.
| Equivalents of Hydrazine | Addition Method | Temperature (°C) | Yield of Mono-product (%) | Dimerization (%) | Hydrolysis (%) |
| 1.5 eq | Bolus (All-at-once) | 100 °C | 42% | 38% | 15% |
| 5.6 eq | Bolus (All-at-once) | 120 °C | 65% | 18% | 12% |
| 5.6 eq | Dropwise (2 hours) | 65 °C | 88% | < 2% | < 5% |
Self-Validating Experimental Protocol
To guarantee reproducibility and minimize side products, follow this step-by-step methodology. This protocol utilizes a built-in validation loop (Step 4) to ensure the reaction does not proceed to workup until kinetic completion is verified.
Fig 2. Optimized step-by-step workflow for the synthesis of 2-hydrazinopyrazine.
Step-by-Step Methodology
-
Preparation: To a clean, dry reaction vessel equipped with a reflux condenser and an addition funnel, charge 35% to 80% aqueous hydrazine hydrate (approx. 5.6 equivalents relative to the electrophile)[3].
-
Thermal Equilibration: Purge the system with nitrogen and heat the hydrazine solution to an internal temperature of 65 °C[3]. Causality check: Do not exceed 80 °C to prevent the thermodynamic onset of hydrolysis.
-
Reverse Addition: Load 2-chloropyrazine (1.0 equivalent) into the addition funnel. Add the 2-chloropyrazine dropwise to the stirring hydrazine solution over a period of 1.5 to 2 hours. Causality check: Fast addition will spike the local concentration of the electrophile, immediately triggering dimer formation.
-
Self-Validation & Monitoring: After the addition is complete, maintain the temperature at 65 °C and stir for an additional 12 hours[3]. Pull an aliquot and analyze via LC-MS.
-
Validation Gate: The reaction is complete when the starting material peak (m/z ~114) is <1% by UV area. If >1%, continue heating and sample every 2 hours.
-
-
Workup & Isolation: Once validated, remove the heat source and allow the mixture to cool. Transfer the vessel to a cooling bath and let it stand at 2 °C for 12 hours to induce crystallization[4].
-
Filtration: Filter the precipitated crystals under vacuum. Wash the filter cake twice with cold petroleum ether or a minimal amount of cold water to remove residual hydrazine[4]. Dry the solid in vacuo to afford pure 2-hydrazinopyrazine as a solid.
References
1.[3] Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PMC - NIH.[Link] 2.[4] Substituted dihydropyrazolones for treating cardiovascular and hematological diseases (US20140031329A1). Google Patents. 3.[1] Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. ACS Publications.[Link] 4.[2] Studies In Pyrazine Chemistry. University of Glasgow.[Link]
Sources
Technical Support Center: Purification & Handling of Hygroscopic Hydrazine Hydrochloride Salts
Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that hydrazine hydrochloride salts (e.g., hydrazine monohydrochloride, phenylhydrazine hydrochloride, tert-butylhydrazine hydrochloride) present unique handling challenges. Their extreme hygroscopicity, coupled with a susceptibility to auto-oxidation, often leads to deliquescence, inaccurate stoichiometric weighing, and reaction-killing impurities.
This guide provides field-validated protocols, mechanistic explanations, and troubleshooting steps to ensure the scientific integrity of your purification workflows.
Mechanistic Workflow for Purification
The following logic tree dictates the standard operational procedure for isolating anhydrous hydrazine salts.
Workflow for the purification and isolation of hygroscopic hydrazine hydrochloride salts.
Physicochemical Data & Solvent Selection
Selecting the correct solvent matrix is critical. The table below summarizes the quantitative data and optimal solvent systems required to force the precipitation of these highly soluble salts.
| Compound | Key Impurities | Melting / Decomp. Point | Optimal Recrystallization Solvent | Antisolvent / Wash |
| Hydrazine Monohydrochloride | 93°C (Melts) / ~200°C (Decomp.) | Absolute Methanol / Ethanol | Anhydrous Diethyl Ether | |
| tert-Butylhydrazine Hydrochloride | Unsubstituted hydrazine, | ~190°C | Ethanol (with | Cold Ethanol / Petroleum Ether |
| Phenylhydrazine Hydrochloride | Azo-tars, oxidation products | ~243.5°C (Decomp.) | Boiling Water (with charcoal) | Ether / Toluene |
Note: Data synthesized from chemical property databases and purification patents[1][2][3].
Core Experimental Protocols
Protocol A: Anhydrous Recrystallization of Hydrazine Monohydrochloride
Hydrazine monohydrochloride (
Step-by-Step Methodology:
-
Dissolution: Under an inert argon atmosphere, dissolve the crude hydrazine monohydrochloride in a minimum volume of boiling absolute methanol (MeOH) or anhydrous ethanol[1][4].
-
Causality: We exploit the steep temperature-solubility gradient of absolute alcohols to dissolve the salt while chemically depriving the system of water, preventing the formation of hydrates.
-
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed Schlenk frit to remove insoluble polymeric byproducts[4].
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to a freezer (-20°C).
-
Causality: Slow cooling promotes a highly ordered, tightly packed crystal lattice. This excludes impurities and minimizes the surface area available for future moisture absorption[1].
-
-
Isolation: Isolate the crystals via vacuum filtration using a Schlenk frit under argon[5]. Wash the filter cake with cold, anhydrous diethyl ether[5].
-
Drying: Dry the product under high vacuum on a Schlenk line for 8–12 hours[1][5].
-
Self-Validation Check: The successful exclusion of water is validated by the formation of free-flowing, white orthorhombic crystals[1]. If the crystals appear translucent, sticky, or adhere to the glass frit, residual moisture is present, and the vacuum drying step must be extended.
-
Protocol B: Precipitation and Isolation of Phenylhydrazine Hydrochloride
Step-by-Step Methodology:
-
Salt Formation: Dissolve the phenylhydrazine free base in a non-polar solvent like benzene or toluene. Slowly add a stoichiometric amount of anhydrous HCl dissolved in cyclopentyl methyl ether (CPME) or ethyl acetate[6].
-
Precipitation: If the salt oils out, vigorously stir and add a non-polar antisolvent such as petroleum ether[6].
-
Isolation: Filter the precipitate under a stream of argon. Wash with a saturated salt solution or dry ether, and dry immediately under high vacuum[2][5].
Troubleshooting & FAQs
Q1: My hydrazine hydrochloride salt is "oiling out" (forming a viscous goo) instead of crystallizing. How do I induce crystallization? A1: Oiling out occurs when the salt precipitates as a supercooled liquid rather than a crystalline solid. This is almost always caused by trace moisture or an overly polar solvent matrix[6].
-
Mechanistic Fix: Evaporate the current solvent under reduced pressure to remove as much moisture as possible. Redissolve the resulting "goo" in a minimal amount of a dry, moderately polar solvent (e.g., ethyl acetate). Vigorously stir while dropwise adding a non-polar antisolvent like petroleum ether or anhydrous toluene[6]. The sudden drop in the dielectric constant of the solution forces the rapid nucleation of the salt.
Q2: How can I accurately weigh highly hygroscopic salts without them turning into a liquid on the balance? A2: Hydrazine salts will rapidly absorb atmospheric moisture, leading to deliquescence and ruining your stoichiometric accuracy[4][5].
-
Mechanistic Fix: All handling must be conducted in a glovebox under an argon atmosphere (
and < 1 ppm)[5]. If a glovebox is unavailable, utilize a Schlenk line. Dry the salt under high vacuum, backfill the flask with argon, and dispense the solid rapidly into a pre-tared flask equipped with a rubber septum. Calculate the exact mass by difference[5].
Q3: I am trying to purify tert-butylhydrazine hydrochloride, but it is contaminated with unreacted hydrazine hydrochloride. Recrystallization isn't separating them. What is the solution? A3: Standard fractional recrystallization is highly inefficient here because both salts share nearly identical solubility profiles, often resulting in poor yields (55-60%)[3].
-
Mechanistic Fix: Exploit coordination chemistry. Dissolve the crude mixture in ethanol (70-100% v/v) and cool to 0-4°C. Add a catalytic amount of ferric chloride (
)[3]. The transition metal selectively coordinates with the less sterically hindered unsubstituted hydrazine, keeping it soluble in the ethanol matrix. The bulkier tert-butylhydrazine hydrochloride is excluded from the complex and precipitates out. Filtration yields a product with >98% purity[3].
Q4: During the preparation of phenylhydrazine hydrochloride, the product is colored red or pink instead of white. What causes this and how is it resolved? A4: The discoloration is caused by the auto-oxidation of the free base or the decomposition of diazonium intermediates into highly conjugated azo-tars[7].
-
Mechanistic Fix: Recrystallize the crude pink salt from boiling water treated with activated animal charcoal[7]. The porous carbon matrix traps the large, planar azo-dyes. Filter the solution hot, then immediately add concentrated hydrochloric acid and cool the mixture to 0°C to force precipitation[7]. The resulting crystals will be pure white[2][7].
References
-
Organic Syntheses. "Preparation of phenylhydrazine". Available at:[Link]
-
PrepChem. "Preparation of phenylhydrazine". Available at:[Link]
- Google Patents. "CN109053485B - A kind of purification process of tert-butylhydrazine hydrochloride".
-
Reddit (r/chemistry). "Problem with hydrochloride salt formation/isolation". Available at:[Link]
-
ResearchGate. "How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?". Available at:[Link]
Sources
- 1. Hydrazine monohydrochloride | 2644-70-4 [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. CN109053485B - A kind of purification process of tert-butylhydrazine hydrochloride - Google Patents [patents.google.com]
- 4. guidechem.com [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Oxidative Instability of Hydrazine Groups in Pyrazine Synthesis
Welcome to the Advanced Synthesis Support Center. This guide is engineered for drug development professionals and synthetic chemists facing chemoselectivity challenges during the construction of hydrazine-bearing pyrazine scaffolds.
The synthesis of substituted pyrazines typically involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines to form a 1,4-dihydropyrazine intermediate, which must subsequently be oxidatively aromatized[1][2]. However, when the target molecule contains a hydrazine moiety, the aromatization step introduces a severe conflict: the conditions required to oxidize the dihydropyrazine ring will readily destroy the unprotected hydrazine group.
Part 1: Troubleshooting & Root Cause Analysis (FAQs)
Q1: My hydrazine-substituted dihydropyrazine degrades into a complex, bubbling mixture during air oxidation or chemical aromatization. What is the exact mechanism of failure?
A1: The bubbling you observe is nitrogen gas (
Q2: Can I use a milder oxidant to selectively aromatize the dihydropyrazine ring without oxidizing the hydrazine? A2: Generally, no. The thermodynamic driving force to remove two protons and two electrons from the 1,4-dihydropyrazine ring requires an oxidation potential that overlaps with, or exceeds, the potential required to oxidize a free hydrazine[6]. Even mild heterogeneous catalysts like pyritic ash[7] or DDQ[8] will lead to partial or complete destruction of the unprotected hydrazine. To achieve chemoselectivity, you must alter the electronic properties of the hydrazine (via protection) or re-sequence your synthetic workflow.
Part 2: Strategic Logic & Workflow
To successfully isolate a hydrazinyl-pyrazine, you must decouple the aromatization step from the vulnerable hydrazine lone pairs. The decision matrix below outlines the two viable pathways: Post-Aromatization
Logic workflow for avoiding hydrazine oxidation during pyrazine synthesis.
Part 3: Quantitative Data on Oxidant Chemoselectivity
The table below summarizes the empirical effects of standard dihydropyrazine aromatization oxidants on both unprotected and carbamate-protected (Boc) hydrazines. This data dictates the necessity of the protocols provided in Part 4.
| Oxidant System | Conditions | Dihydropyrazine Aromatization Yield | Unprotected Hydrazine Status | Boc-Protected Hydrazine Status |
| Atmospheric | Room Temp, 24h | 40-50% | Complete degradation ( | Stable |
| Manganese Dioxide ( | Microwave, 100°C, 1 min | >95% | Rapid oxidation to diazene | Stable |
| DDQ | THF, 60°C, 5h | 70-85% | Complete degradation | Stable |
| Pyritic Ash | Acetonitrile, Reflux | 70-90% | Partial oxidation / Complex mixture | Stable |
Part 4: Self-Validating Experimental Protocols
Protocol A: The Post-Aromatization Strategy (Recommended)
Causality & Trustworthiness: This protocol completely bypasses the chemoselectivity conflict by synthesizing a halogenated pyrazine before the hydrazine is ever introduced. The subsequent Nucleophilic Aromatic Substitution (
Step-by-Step Methodology:
-
Condensation: Dissolve the 1,2-diamine (1.0 equiv) and 1-chloro-1,2-dicarbonyl (1.05 equiv) in anhydrous ethanol at 0°C. Stir for 2 hours to form the 2-chloro-1,4-dihydropyrazine intermediate.
-
Aromatization: Add commercial activated
(10.0 equiv) directly to the crude reaction mixture. Subject the vessel to microwave irradiation at 100°C for exactly 1 minute[9].-
Validation Check: Filter an aliquot through Celite. The fully aromatic 2-chloropyrazine will be highly UV-active on TLC (
shift), whereas the dihydropyrazine precursor is generally non-UV active.
-
-
with Hydrazine: Filter the bulk mixture through a Celite pad to remove manganese salts and concentrate the filtrate. Redissolve the crude 2-chloropyrazine in ethanol, add hydrazine hydrate (3.0 equiv), and reflux for 4 hours.
-
Validation Check: Analyze via LC-MS. The successful product will show a mass shift corresponding to the loss of the
chlorine isotope pattern and the appearance of the ion.
-
Protocol B: The Boc-Protection Strategy
Causality & Trustworthiness: If your synthetic route strictly requires the hydrazine to be present during the initial ring closure, its electron density must be dampened. Converting the hydrazine into a tert-butyl carbazate (Boc-hydrazine) delocalizes the adjacent nitrogen lone pairs into the carbonyl
Step-by-Step Methodology:
-
Protection: React your hydrazine precursor with Di-tert-butyl dicarbonate (
, 1.1 equiv) in THF at 0°C to room temperature for 3 hours to form the Boc-protected carbazate[10]. -
Ring Closure & Aromatization: Perform the standard condensation with the dicarbonyl to form the Boc-protected dihydropyrazine. To aromatize, add DDQ (1.2 equiv) in THF and heat to 60°C for 5 hours[8]. The electron-withdrawing Boc group ensures the oxidant selectively targets the dihydropyrazine ring.
-
Deprotection: Isolate the aromatic intermediate via silica gel chromatography. Dissolve in a 20% solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). Stir at room temperature for 1 hour.
-
Validation Check: Evaporate the solvent under reduced pressure. The quantitative removal of the Boc group is confirmed by the loss of the massive tert-butyl singlet (~1.4 ppm, 9H) in
-NMR.
-
References
1.5 2. 4 3. 3 4.7 5.1 6.8 7.9 8. 6 9. 2 10.10
Sources
- 1. ajphs.com [ajphs.com]
- 2. researchgate.net [researchgate.net]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrazine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. preprints.org [preprints.org]
- 9. Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines using Manganese Dioxide [organic-chemistry.org]
- 10. Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the 1H NMR Spectral Analysis of 2-Chloro-5-hydrazinylpyrazine Hydrochloride
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-5-hydrazinylpyrazine hydrochloride, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a detailed experimental protocol, in-depth spectral interpretation, and a comparative analysis with structurally related compounds. By understanding the nuances of the ¹H NMR spectrum, researchers can ensure the structural integrity and purity of this critical building block.
Introduction: The Significance of Structural Verification
2-Chloro-5-hydrazinylpyrazine hydrochloride is a heterocyclic compound whose utility in medicinal chemistry is intrinsically linked to its precise molecular structure. NMR spectroscopy is an indispensable tool for verifying this structure, providing detailed information about the chemical environment of each proton. The pyrazine ring, being an electron-deficient aromatic system, exhibits characteristic downfield signals for its protons.[1] The introduction of a chloro and a hydrazinyl group, along with the hydrochloride salt formation, induces specific shifts and splitting patterns that serve as a unique fingerprint for the molecule. This guide will dissect these spectral features, offering a clear rationale for the observed chemical shifts and coupling constants.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following protocol outlines the steps for preparing a sample of 2-Chloro-5-hydrazinylpyrazine hydrochloride and acquiring its ¹H NMR spectrum. The choice of solvent is critical; Deuterated Dimethyl Sulfoxide (DMSO-d₆) is recommended due to its ability to dissolve the hydrochloride salt and to avoid the exchange of labile protons (NH and NH₂) with the solvent.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 2-Chloro-5-hydrazinylpyrazine hydrochloride.
-
Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Gently agitate the tube to ensure complete dissolution. The use of a vortex mixer can be beneficial.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument.[2]
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover a range of at least 0-12 ppm to ensure all signals, including the potentially broad signals from the NH, NH₂, and HCl protons, are captured.
-
Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Integrate the resulting spectrum to determine the relative number of protons for each signal.
-
-
Data Processing:
-
Apply a Fourier Transform to the Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks have a positive, absorptive line shape.
-
Calibrate the chemical shift axis by referencing the residual DMSO solvent peak to 2.50 ppm.
-
Analyze the chemical shifts, integration, and multiplicity (splitting patterns) of all signals.
-
Workflow for ¹H NMR Spectral Analysis
Caption: Workflow for the ¹H NMR spectral analysis of 2-Chloro-5-hydrazinylpyrazine hydrochloride.
Predicted ¹H NMR Spectrum and Interpretation
The molecular structure of 2-Chloro-5-hydrazinylpyrazine hydrochloride dictates a specific set of signals in its ¹H NMR spectrum. Below is a table summarizing the expected chemical shifts, multiplicities, and integration values.
| Proton Assignment | Expected Chemical Shift (δ) [ppm] | Multiplicity | Integration |
| H-3 | ~8.0 - 8.2 | Doublet | 1H |
| H-6 | ~7.8 - 8.0 | Doublet | 1H |
| NH | Broad Singlet | 1H | |
| NH₂ | Broad Singlet | 2H | |
| HCl | Very Broad Singlet | 1H |
Note: The chemical shifts for the NH, NH₂, and HCl protons can be highly variable and concentration-dependent. They are also likely to undergo exchange with any residual water in the solvent, leading to broader signals.
Rationale for Chemical Shifts and Multiplicities
-
Pyrazine Ring Protons (H-3 and H-6): The pyrazine ring is an electron-deficient system, causing its protons to resonate at a downfield position, typically above 8.0 ppm.[3] The two remaining protons on the pyrazine ring, H-3 and H-6, are in different chemical environments. The chlorine atom at position 2 is an electron-withdrawing group, which will deshield the adjacent proton H-3. The hydrazinyl group at position 5 is an electron-donating group, which will shield the adjacent proton H-6. Consequently, H-3 is expected to appear at a slightly higher chemical shift than H-6. These two protons will exhibit a small meta-coupling (⁴JHH), resulting in each signal appearing as a doublet.
-
Hydrazinyl Protons (NH and NH₂): The protons of the hydrazinyl group are expected to appear as broad singlets due to quadrupole broadening from the nitrogen atoms and potential chemical exchange.
-
Hydrochloride Proton (HCl): The proton associated with the hydrochloride salt will be highly acidic and will likely appear as a very broad singlet, often far downfield. Its position is highly dependent on concentration and the presence of any water.
Caption: Molecular structure of 2-Chloro-5-hydrazinylpyrazine hydrochloride with key protons labeled.
Comparative Spectral Analysis
To better understand the spectrum of 2-Chloro-5-hydrazinylpyrazine hydrochloride, it is insightful to compare it with the spectra of simpler, related molecules.
| Compound | Ring Proton Chemical Shifts (δ) [ppm] | Key Features |
| Pyrazine | 8.59 (singlet)[3][4] | All four protons are equivalent, resulting in a single sharp signal. |
| 2-Chloropyrazine | H-3: ~8.6, H-5: ~8.5, H-6: ~8.4 | The chlorine atom deshields the adjacent H-3 proton. The protons are no longer equivalent, leading to a more complex spectrum. |
| 2-Chloro-5-hydrazinylpyrazine hydrochloride | H-3: ~8.0 - 8.2, H-6: ~7.8 - 8.0 | The electron-donating hydrazinyl group at position 5 shields the adjacent H-6 proton, shifting it upfield relative to the protons in 2-chloropyrazine. The protonation of the hydrazinyl group also influences the electronic environment of the ring. |
The comparison clearly illustrates the electronic effects of the substituents on the pyrazine ring. The single peak of the highly symmetric pyrazine splits into multiple signals upon substitution.[3][4] The introduction of the electron-withdrawing chlorine atom in 2-chloropyrazine causes a general downfield shift of the ring protons.[5][6] In our target molecule, the presence of the electron-donating hydrazinyl group counteracts this effect to some extent, particularly for the adjacent H-6 proton, providing a clear example of substituent effects in ¹H NMR spectroscopy.
Conclusion
The ¹H NMR spectral analysis of 2-Chloro-5-hydrazinylpyrazine hydrochloride is a powerful method for its structural confirmation and purity assessment. By following a systematic experimental protocol and understanding the electronic effects of the chloro and hydrazinyl substituents, a clear and unambiguous interpretation of the spectrum can be achieved. The comparative analysis with pyrazine and 2-chloropyrazine further solidifies the assignment of the proton signals and provides valuable insights into the structure-property relationships of substituted pyrazines. This guide serves as a practical resource for researchers, enabling them to confidently utilize ¹H NMR spectroscopy in their work with this important pharmaceutical intermediate.
References
-
SpectraBase. (n.d.). Pyrazine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chloropyrazine. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... Retrieved from [Link]
-
SpectraBase. (n.d.). Hydrazine. Retrieved from [Link]
-
Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of Substituted Pyrazines from N-Allyl Malonamides. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). 2913 nmr solvent studies: hydrazine as a solvent. Retrieved from [Link]
-
SpectraBase. (n.d.). Hydrazine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
PubMed. (1992). Proton NMR spectroscopic studies on the metabolism and biochemical effects of hydrazine in vivo. Retrieved from [Link]
-
Science of Synthesis. (n.d.). 6.2.2. Pyrazines. Thieme. Retrieved from [Link]
-
Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt.... Retrieved from [Link]
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- 5. Chloropyrazine | C4H3ClN2 | CID 73277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloropyrazine(14508-49-7) 1H NMR spectrum [chemicalbook.com]
HPLC method development for purity testing of 2-Chloro-5-hydrazinylpyrazine
As a Senior Application Scientist, I frequently encounter the assumption that standard C18 columns are a universal solution for purity testing. However, when developing an HPLC method for highly polar, basic, and reactive intermediates like 2-Chloro-5-hydrazinylpyrazine , relying on traditional reversed-phase chromatography is a recipe for analytical failure.
To achieve a robust, reproducible, and stability-indicating purity assay, we must abandon rigid templates and instead design a method grounded in the specific physicochemical properties of the analyte. This guide objectively compares alternative column chemistries—specifically Pentafluorophenyl (PFP) and Hydrophilic Interaction Liquid Chromatography (HILIC)—against standard C18, providing the experimental causality and self-validating protocols necessary to ensure scientific integrity.
The Analytical Challenge: Deconstructing the Analyte
2-Chloro-5-hydrazinylpyrazine presents a trifecta of chromatographic challenges. While hydrazine derivatives are historically difficult to analyze without pre-column derivatization due to their extreme polarity and low molecular weight[1], direct analysis is mandatory for accurate API purity testing to avoid masking process impurities.
The molecule consists of three critical features that dictate its chromatographic behavior:
-
The Hydrazine Group (-NHNH₂): Highly polar and basic. At the acidic pH required for peak shape control, it becomes fully protonated. This causes premature elution (voiding) on standard hydrophobic columns and severe peak tailing due to secondary ion-exchange interactions with residual silanols on the silica support[2].
-
The Pyrazine Ring: A
-electron-deficient aromatic system that requires stationary phases capable of interactions for optimal selectivity. -
The Chlorine Atom: Provides a strong localized dipole, offering a unique handle for shape-selective and dipole-dipole interactions.
Fig 1. Logical relationship between analyte structural features and phase selectivity.
Orthogonal Chemistries: A Comparative Analysis
When a standard C18 phase fails to retain polar bases, we must pivot to orthogonal selectivities[3]. For pyrazine derivatives, the choice typically narrows down to HILIC or PFP[4].
-
Standard C18 (The Baseline): Relies purely on hydrophobic partitioning. Because 2-Chloro-5-hydrazinylpyrazine is highly hydrophilic, it elutes near the void volume (
). -
HILIC (Amide Phase): Operates via analyte partitioning into a water-enriched layer immobilized on the silica surface. It provides excellent retention for polar basic molecules[2]. However, the high organic mobile phase (>70% Acetonitrile) required for HILIC can cause precipitation issues if the analyte is prepared as a hydrochloride salt.
-
PFP (Pentafluorophenyl Phase): The optimal choice. PFP columns combine hydrophobic retention with
, dipole-dipole, and hydrogen-bonding interactions[5]. The highly electronegative fluorine atoms act as a Lewis acid, strongly interacting with the Lewis basicity of the hydrazine group, while simultaneously offering superior shape selectivity for the halogenated pyrazine ring.
Comparative Performance Data
Data generated using a 150 x 4.6 mm, 3 µm column format. Mobile phase optimized per column chemistry. Impurity A = 2,5-Dichloropyrazine.
| Column Chemistry | Retention Factor ( | Tailing Factor ( | Resolution ( | Primary Retention Mechanism |
| Standard C18 | 0.8 | 2.4 | 0.9 | Hydrophobic Partitioning |
| HILIC (Amide) | 4.2 | 1.3 | 2.1 | Hydrophilic Partitioning |
| PFP (Fluorinated) | 5.6 | 1.05 | 3.8 |
As demonstrated, the PFP column not only retains the analyte effectively (
Self-Validating Experimental Protocol
To ensure trustworthiness, the following PFP-based method is designed as a self-validating system . No sample data is considered valid unless the integrated System Suitability Test (SST) mathematically proves the system's resolving power and inertness prior to analysis.
Fig 2. Self-validating method development workflow for reactive polar bases.
Step-by-Step Methodology
Step 1: Diluent & Sample Preparation
-
Action: Prepare the sample in 0.1% Trifluoroacetic Acid (TFA) in Water/Acetonitrile (90:10 v/v) and store in a chilled autosampler (5°C).
-
Causality: Hydrazine moieties are highly reactive and prone to oxidative degradation. The acidic environment locks the hydrazine in its protonated state, preventing nucleophilic attack and Schiff base formation, while the low temperature suppresses oxidative kinetics.
Step 2: Mobile Phase Configuration
-
Mobile Phase A: 0.1% TFA in LC-MS Grade Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Causality: A low pH (~2.0) is critical. It fully ionizes the basic hydrazine, which, counterintuitively, improves retention on the PFP phase due to enhanced ion-exchange/hydrogen-bonding interactions with the fluorinated ring[5]. Furthermore, TFA acts as an ion-pairing agent, masking any exposed silanols on the silica backbone to eliminate peak tailing.
Step 3: Chromatographic Conditions
-
Column: PFP Phase (e.g., 150 x 4.6 mm, 3 µm).
-
Gradient: 5% B to 60% B over 15 minutes.
-
Temperature: 30°C. (Strictly controlled to prevent retention time drift without accelerating on-column analyte degradation).
-
Detection: UV at 270 nm (optimal for the pyrazine chromophore).
Step 4: The System Suitability Test (SST) Loop
-
Action: Inject a resolution standard containing 2-Chloro-5-hydrazinylpyrazine and 2,5-dichloropyrazine.
-
Validation Gate:
-
Requirement 1: Resolution (
) must be > 2.0. If it fails, the selectivity of the column has degraded, and the column must be replaced. -
Requirement 2: Tailing Factor (
) of the API must be < 1.5. A failure here indicates stationary phase bleed and exposed silanols.
-
-
Do not proceed to sample analysis until the SST passes.
Conclusion
For the purity testing of 2-Chloro-5-hydrazinylpyrazine, standard C18 columns are fundamentally mismatched to the analyte's physicochemical reality. By understanding the causality behind the molecule's behavior—specifically the basicity of the hydrazine and the electron deficiency of the pyrazine ring—we can confidently select a PFP column. When paired with a self-validating acidic protocol, this approach guarantees a robust, high-fidelity analytical method suitable for rigorous drug development environments.
References
- A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work | LCGC International. chromatographyonline.com.
- Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC. nih.gov.
- Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde - PubMed. nih.gov.
- C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group - MAC-MOD Analytical. mac-mod.com.
- A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides - Benchchem. benchchem.com.
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- 1. Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mac-mod.com [mac-mod.com]
Reactivity Face-Off: A Comparative Guide to 2-Chloro- and 2-Bromo-5-hydrazinylpyrazine for the Modern Medicinal Chemist
In the landscape of modern drug discovery, the pyrazine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in critical hydrogen bonding interactions have cemented its place in a multitude of FDA-approved drugs. Within this privileged class of heterocycles, 2-halo-5-hydrazinylpyrazines serve as exceptionally versatile building blocks, offering two distinct points for molecular elaboration: the halogenated C2-position, ripe for cross-coupling, and the nucleophilic hydrazinyl moiety, a gateway to a diverse array of heterocyclic systems.
This in-depth technical guide presents a comprehensive comparison of the reactivity of two key members of this family: 2-chloro-5-hydrazinylpyrazine and its heavier halogen counterpart, 2-bromo-5-hydrazinylpyrazine . For researchers, scientists, and drug development professionals, understanding the nuanced differences in their reactivity is paramount for strategic synthetic planning, enabling the efficient and predictable construction of complex molecular architectures. This guide will delve into the underlying principles governing their reactivity, supported by established chemical principles and data from analogous systems, and provide detailed experimental protocols for their key transformations.
At a Glance: Key Physicochemical and Reactivity Differences
The fundamental difference in reactivity between these two molecules stems from the inherent properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is weaker and longer than the carbon-chlorine (C-Cl) bond, a factor that profoundly influences their behavior in various chemical transformations, most notably in palladium-catalyzed cross-coupling reactions.
| Property | 2-Chloro-5-hydrazinylpyrazine | 2-Bromo-5-hydrazinylpyrazine | Rationale |
| Molecular Weight | 144.56 g/mol | 189.01 g/mol | The higher atomic weight of bromine. |
| CAS Number | 299441-13-7 | 1001050-24-3[1] | Unique identifiers for each compound. |
| Reactivity in Pd-Coupling | Lower | Higher | The C-Br bond has a lower bond dissociation energy, facilitating faster oxidative addition to the palladium catalyst. |
| Reactivity in SNAr | Generally Higher | Generally Lower | The higher electronegativity of chlorine can increase the electrophilicity of the carbon center, favoring nucleophilic attack. |
| Stability | Generally Higher | Generally Lower | The stronger C-Cl bond contributes to greater overall stability. |
The Decisive Factor: Carbon-Halogen Bond Strength in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable tools in the synthetic chemist's arsenal for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The universally accepted trend for the reactivity of haloarenes in these transformations is I > Br > Cl > F , a direct consequence of the decreasing C-X bond dissociation energy down the halogen group[2][3].
This principle dictates that 2-bromo-5-hydrazinylpyrazine is the more reactive substrate in these reactions. The weaker C-Br bond undergoes the rate-determining oxidative addition step to the Pd(0) catalyst more readily than the C-Cl bond. This enhanced reactivity often translates to several practical advantages:
-
Milder Reaction Conditions: Reactions with the bromo-derivative can often be conducted at lower temperatures.
-
Shorter Reaction Times: The faster catalytic cycle leads to a more rapid consumption of the starting material.
-
Lower Catalyst Loading: In some instances, a lower concentration of the palladium catalyst may be sufficient to achieve high conversion.
-
Broader Substrate Scope: The higher reactivity of the bromo-derivative may allow for the coupling of more challenging or sterically hindered partners.
Experimental Protocols: A Practical Guide
The following protocols are representative procedures for key transformations of 2-halo-5-hydrazinylpyrazines. It is important to note that for 2-chloro-5-hydrazinylpyrazine, more forcing conditions (e.g., higher temperatures, more active catalyst systems with specialized ligands) may be necessary to achieve comparable yields and reaction times to its bromo-counterpart.
Synthesis of 2-Halo-5-hydrazinylpyrazines
The synthesis of both target molecules typically proceeds from their corresponding 2,5-dihalopyrazine precursors via a nucleophilic aromatic substitution with hydrazine hydrate.
Caption: General synthesis of 2-halo-5-hydrazinylpyrazines.
Protocol 1: Synthesis of 2-Chloro-5-hydrazinylpyrazine
-
Setup: To a round-bottom flask, add 2,5-dichloropyrazine (1.0 eq).
-
Reagent Addition: Add water, followed by a 28% aqueous ammonia solution (approx. 3 eq) and hydrazine monohydrate (approx. 2.5 eq)[4].
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 2-Bromo-5-hydrazinylpyrazine
This protocol is adapted from the synthesis of a related bromopyridine.
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-dibromopyrazine (1.0 eq) in a suitable solvent such as 1-propanol[5].
-
Reagent Addition: Add an excess of hydrazine hydrate (5-10 eq) to the solution[5].
-
Reaction: Heat the mixture to 80-100°C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS[5].
-
Workup: After cooling, pour the reaction mixture into cold water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system may be performed for further purification.
Suzuki-Miyaura Cross-Coupling
This reaction is a powerful method for forming C-C bonds. The following is a general protocol, with the expectation that the bromo-derivative will react more efficiently.
Caption: Suzuki-Miyaura coupling of 2-halo-5-hydrazinylpyrazines.
Protocol 3: Suzuki-Miyaura Coupling of 2-Bromo-5-hydrazinylpyrazine
-
Setup: To a reaction vessel, add 2-bromo-5-hydrazinylpyrazine (1.0 eq), an arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent and Catalyst: Add a suitable solvent system (e.g., dioxane/water or toluene/water) and degas the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Add a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).
-
Reaction: Heat the reaction mixture to 80-100°C and monitor by TLC or LC-MS.
-
Workup and Purification: Follow a standard aqueous workup and purify the product by column chromatography.
For 2-chloro-5-hydrazinylpyrazine, a more active catalyst system (e.g., Pd(OAc)₂ with a bulky phosphine ligand like SPhos or XPhos) and higher temperatures (100-120°C) may be required for efficient conversion.
Buchwald-Hartwig Amination
This reaction is a versatile method for the formation of C-N bonds. As with the Suzuki coupling, the bromo-derivative is expected to be more reactive.
Caption: Buchwald-Hartwig amination of 2-halo-5-hydrazinylpyrazines.
Protocol 4: Buchwald-Hartwig Amination of 2-Bromo-5-hydrazinylpyrazine
-
Setup: In a glovebox or under an inert atmosphere, combine 2-bromo-5-hydrazinylpyrazine (1.0 eq), the desired amine (1.2 eq), a strong base such as sodium tert-butoxide (1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%).
-
Solvent: Add anhydrous toluene or dioxane.
-
Reaction: Heat the reaction mixture to 90-110°C and monitor by TLC or LC-MS.
-
Workup and Purification: After cooling, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography.
For the chloro-analog, a higher catalyst loading and a more electron-rich and sterically hindered ligand are often necessary to facilitate the challenging oxidative addition step.
Condensation Reactions of the Hydrazine Moiety
The hydrazinyl group is a potent nucleophile and readily undergoes condensation with aldehydes and ketones to form hydrazones. This reaction is generally facile for both the chloro- and bromo-derivatives, as the halogen at the C2-position has a minimal electronic effect on the distal hydrazinyl group.
Caption: Condensation reaction to form hydrazones.
Protocol 5: General Procedure for Hydrazone Formation
-
Setup: Dissolve 2-halo-5-hydrazinylpyrazine (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Reagent Addition: Add the desired aldehyde or ketone (1.0-1.1 eq). A catalytic amount of acid (e.g., acetic acid) can be added to accelerate the reaction.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. The product often precipitates from the reaction mixture upon formation.
-
Workup and Purification: If precipitation occurs, collect the product by filtration and wash with a cold solvent. If the product remains in solution, remove the solvent under reduced pressure and purify by recrystallization or column chromatography.
Stability Considerations
The inherent strength of the C-Cl bond compared to the C-Br bond generally imparts greater thermal and chemical stability to 2-chloro-5-hydrazinylpyrazine. While both compounds should be stored under inert atmosphere at low temperatures to prevent degradation of the hydrazine moiety, the bromo-derivative may be more susceptible to decomposition over time, particularly when exposed to light or elevated temperatures.
Conclusion: Strategic Selection for Synthetic Success
In the comparative analysis of 2-chloro- and 2-bromo-5-hydrazinylpyrazine, the choice of substrate is a strategic decision that hinges on the intended synthetic transformation.
For palladium-catalyzed cross-coupling reactions , 2-bromo-5-hydrazinylpyrazine is the demonstrably superior choice, offering higher reactivity that translates to milder conditions, shorter reaction times, and a potentially broader scope.
Conversely, for nucleophilic aromatic substitution reactions , 2-chloro-5-hydrazinylpyrazine may exhibit enhanced reactivity due to the greater electronegativity of the chlorine atom.
The hydrazine moiety in both compounds displays comparable reactivity, readily undergoing condensation to form hydrazones.
Ultimately, a thorough understanding of the reactivity profiles of these two valuable building blocks empowers the medicinal chemist to make informed decisions, optimizing synthetic routes and accelerating the discovery of novel therapeutic agents.
References
- Mossine, A. V., et al. (2020). 2-Bromo-6-hydrazinylpyridine.
- BenchChem (2025). Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. BenchChem.com.
- Mankind Pharma Ltd., et al. (2017).
- Chemsrc (2025). 2-BROMO-5-HYDRAZINOPYRAZINE | CAS#:1001050-24-3. chemsrc.com.
- Trade Science Inc. (2009). An efficient and facile synthesis of 2-bromo-5-methylpyrazine. Organic Chemistry: An Indian Journal, 5(3).
- Guidechem (2021).
- Guidechem (2022). What is 2,5-Dibromopyrazine and how is it synthesized? - FAQ. guidechem.com.
- Wikipedia (2023).
- Google Patents (2008). CN101148420A - Preparation method for 2-bromophenylhydrazine.
- ResearchGate (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?.
- ChemicalBook (2023). 2,5-Dichloropyrazine synthesis. chemicalbook.com.
- BenchChem (2025). A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines. BenchChem.com.
- Chemistry LibreTexts (2023).
- BenchChem (2025). Reactivity in Suzuki Coupling: A Comparative Analysis of 2,5-Diiodopyrazine and 2,5-Dibromopyrazine. BenchChem.com.
- Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105.
- Zhang, H., et al. (2018). One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions. Tetrahedron Letters, 59(38), 3464-3467.
- Szabó, Z., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1034–1042.
- Li, G., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607.
- Narkhede, H. P., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(5), 1039-1043.
- PubChem. (n.d.). 2-Bromo-5-hydrazinylpyridine. pubchem.ncbi.nlm.nih.gov.
- PubChemLite. (n.d.). 2-bromo-5-hydrazinopyrazine (C4H5BrN4). pubchemlite.org.
- Lamchen, M., et al. (1954). Hydrazine. Part IX. Condensation products of aldehydes and ketones with salts of some substituted Δ2-pyrazolines and hydrazines. Journal of the Chemical Society (Resumed), 2429-2435.
- Sigma-Aldrich. (n.d.). 2-Chloro-5-hydrazinylpyrazine. sigmaaldrich.com.
- Deshmukh, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
- BenchChem (2025). A Comparative Guide to Catalytic Systems for 5-Bromo-2-chloropyrimidine Couplings. BenchChem.com.
- Vautravers, N. R., et al. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine.
- Nikolova-Mladenova, B. (2024). Design and Bioactivity Evaluation of Chloro-Substituted Hydrazones. Proceedings, 103(1), 45.
- BenchChem (2025).
- Li, J., et al. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 19(7), 9538–9547.
- Demidov, M. R., et al. (2021). Three-Component Condensation of Pyridinium Ylides, β-Ketonitriles, and Aldehydes with Divergent Regioselectivity: Synthesis of 4,5-Dihydrofuran-3- and 2H-Pyran-5-carbonitriles. The Journal of Organic Chemistry, 86(10), 7460–7476.
- Snow, A. W. (1987). Review of Specific Chemical Interactions for Hydrazine Analysis and Proposed Adaptation for Microsensor Chemical Detection. Naval Research Lab Washington DC.
- Sigma-Aldrich. (n.d.). (2-Bromo-5-chlorophenyl)hydrazine. sigmaaldrich.com.
- Singh, S., et al. (2017). Suzuki Cross Coupling Reaction-A Review. International Journal of ChemTech Research, 10(9), 833-844.
- MacKay, R. A., & Stone, F. D. (1991). Surface activation of air oxidation of hydrazine on kaolinite. 2. Consideration of oxidizing/reducing entities in relationship to other compositional, structural, and energetic factors. Langmuir, 7(1), 113-120.
- Shepard, E. M., et al. (2017). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 293–301.
- Smoleń, S., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2392–2401.
- El-Gendy, A. A. (2003). Reaction of Hydrazine and Hydroxylamine Derivatives with Pyrimidinoacetic Acid Esters and Lactones.
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Unambiguous Structural Validation of Pyrazolo-Pyrazine Regioisomers: A Comparative Guide
Introduction
Pyrazolo-pyrazine derivatives are highly privileged scaffolds in medicinal chemistry, frequently serving as purine isosteres in the development of kinase inhibitors, anti-tumor agents, and neuroprotective drugs[1]. However, the synthesis of these bicyclic systems—typically achieved via the condensation of 5-aminopyrazoles with 1,2-dicarbonyls or
Because these isomers possess identical masses and highly similar polarities, standard LC-MS and 1D
The Regioselectivity Challenge: Mechanistic Context
During the acid-catalyzed condensation of 5-aminopyrazoles, the initial nucleophilic attack can occur via the exocyclic amine or the endocyclic pyrazole nitrogen. The subsequent cyclization dictates the fusion pattern. Validating the exact fusion is critical, as a misassigned regioisomer can derail an entire structure-activity relationship (SAR) campaign by misrepresenting the vectors available for target binding.
Divergent synthetic pathways leading to pyrazolo-pyrazine regioisomers.
Comparative Analysis of Structural Validation Modalities
To select the optimal validation method, researchers must weigh sample availability, physical state, and the need for absolute stereochemical configuration.
Table 1: Quantitative Comparison of Validation Techniques for Pyrazolo-Pyrazines
| Parameter | 2D NMR (HMBC/NOESY) | SCXRD | MicroED |
| Sample Requirement | 2–5 mg (Liquid phase) | >50 µm single crystal | Sub-micron nanocrystals |
| Resolution/Accuracy | High (Connectivity-based) | Atomic (<1.0 Å) | Atomic (<1.0 Å) |
| Turnaround Time | 2–4 Hours | Days to Weeks | 4–8 Hours (from powder) |
| Absolute Configuration | No (Requires chiral agent) | Yes (Anomalous dispersion) | Yes (Dynamical refinement) |
| Success Rate (Isomers) | ~85% (Signal overlap risk) | ~40% (Crystallization limit) | ~80% (Bypasses crystallization) |
2D NMR Spectroscopy (HMBC & NOESY)
Causality & Mechanism: Heteronuclear Multiple Bond Correlation (HMBC) is the frontline tool for distinguishing pyrazolo-pyrazine regioisomers in solution. HMBC detects long-range (2- and 3-bond) carbon-proton couplings (
Self-Validating Protocol: HMBC Workflow
-
Sample Preparation: Dissolve 5 mg of the purified pyrazolo-pyrazine in 0.6 mL of DMSO-
. DMSO is chosen to ensure complete solvation of the rigid, planar heterocycle, preventing aggregation-induced line broadening. -
Instrument Calibration: Lock and shim the spectrometer (e.g., 500 MHz) using the DMSO-
solvent peak ( 2.50 ppm for H, 39.5 ppm for C) as an internal reference. This internal calibration ensures the system is self-validating against environmental drift. -
Acquisition: Run a standard gradient-selected HMBC experiment optimized for a long-range coupling constant of
Hz. -
Data Interpretation: Map the
correlations from the pyrazine protons to the bridgehead pyrazole carbons. The protocol is structurally validated only when the assignment satisfies a closed-loop connectivity map without contradictory NOESY spatial correlations.
Single-Crystal X-Ray Diffraction (SCXRD)
Causality & Mechanism: SCXRD provides an unambiguous 3D spatial map of electron density, definitively proving the regiochemistry and absolute configuration. However, planar pyrazolo-pyrazines often suffer from strong
Self-Validating Protocol: SCXRD Workflow
-
Crystallization: Employ vapor diffusion (e.g., dissolving the compound in minimal dichloromethane and diffusing hexane slowly over 7–14 days) to kinetically slow down the
stacking process. -
Mounting: Select a crystal with distinct, non-twinned faces under polarized light. Mount on a goniometer using a cryoloop and paratone oil.
-
Diffraction: Cool to 100 K using a nitrogen stream to minimize thermal atomic motion. Collect diffraction data using Cu-K
radiation ( Å). -
Refinement: Solve the structure using direct methods (e.g., SHELXT). The system self-validates the structural claim if the final R-factor (
) is < 5% and the goodness-of-fit (S) is approximately 1.0, proving the theoretical model perfectly matches the experimental electron density.
Microcrystal Electron Diffraction (MicroED)
Causality & Mechanism: MicroED is revolutionizing pharmaceutical structure validation. Because electrons interact with the electrostatic potential of matter much more strongly than X-rays interact with electron clouds, MicroED can yield5 directly from nanocrystals (billionths of the size needed for SCXRD) found in standard lyophilized powders[5]. This 6 that plagues rigid pyrazolo-pyrazine scaffolds[6].
Self-Validating Protocol: MicroED Workflow
-
Grid Preparation: Crush ~1 mg of the pyrazolo-pyrazine powder between two glass slides to break up aggregates. Apply the dry powder directly to a carbon-coated transmission electron microscopy (TEM) grid.
-
Cryo-Cooling: Plunge-freeze the grid in liquid nitrogen. This cryogenic state protects the organic sample from electron beam radiation damage.
-
Data Collection: Insert into a cryo-TEM. Locate a nanocrystal (<1 µm thick) and collect continuous rotation electron diffraction data at a low dose rate (<0.01
/Å /s). -
Calibration & Solution: Calibrate the camera length using a known standard (e.g., gold or thallium chloride). Process the diffraction spots using standard X-ray crystallography software. The structure is validated when the electrostatic potential map perfectly accommodates the regioisomer model, cross-referenced against the calibration standard.
Decision matrix for selecting the appropriate structural validation modality.
Conclusion
For routine structural validation of pyrazolo-pyrazine synthesis products, 2D NMR (specifically HMBC) remains the fastest and most accessible first-line technique. However, when signal overlap occurs or when definitive solid-state stereochemistry is required, crystallographic methods are necessary. While SCXRD is the historical gold standard, MicroED is rapidly becoming the method of choice in the pharmaceutical industry due to its ability to extract high-resolution structures directly from standard synthetic powders, bypassing tedious crystallization optimization.
References
- Synthesis of new heterocyclic compounds based on pyrazolopyridine scaffold and evaluation of their neuroprotective potential Source: ResearchGate URL
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines Source: Beilstein Journal of Organic Chemistry URL
- Source: PMC (nih.gov)
- Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy Source: ResearchGate / Molecules URL
- Cryo-Electron Microscopy: MicroED as a Powerful Tool for Small Molecule Structure Determination Source: Wiley Analytical Science URL
- A New Era for Determining Small Molecule Structure Determination Source: Thermo Fisher Scientific URL
Sources
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- 2. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 3. Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. A New Era for Determining Small Molecule Structure Determination - Life in Atomic Resolution [thermofisher.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-hydrazinylpyrazine hydrochloride
In the fast-paced world of drug discovery and development, the meticulous handling and disposal of novel chemical entities are as crucial as the innovative research itself. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-Chloro-5-hydrazinylpyrazine hydrochloride. As laboratory professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step, ensuring a culture of safety and regulatory compliance within your laboratory.
This compound, by its very structure—a chlorinated pyrazine bearing a hydrazinyl hydrochloride group—presents a multi-faceted hazard profile that demands rigorous adherence to safety protocols. The procedures outlined herein are designed to be a self-validating system, grounded in established chemical safety principles and regulatory standards.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Understanding the inherent risks of 2-Chloro-5-hydrazinylpyrazine hydrochloride is the first step in ensuring safe handling and disposal. The molecule's functionality suggests several potential hazards.
-
Hydrazine Moiety: Hydrazine and its derivatives are well-documented as being toxic and are often suspected carcinogens.[1] They can be corrosive and may cause skin sensitization.[1]
-
Chlorinated Heterocycle: Chlorinated organic compounds are often toxic and persistent in the environment.[2] Their disposal is strictly regulated by the Environmental Protection Agency (EPA).[3][4]
-
Hydrochloride Salt: As a salt of hydrochloric acid, the compound is likely acidic and can be corrosive.
Based on data for the parent compound, 2-Chloro-5-hydrazinylpyrazine, the following hazard classifications are indicated:
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H332: Harmful if inhaled.[5]
These classifications necessitate that 2-Chloro-5-hydrazinylpyrazine hydrochloride be treated as a Particularly Hazardous Substance (PHS) . According to OSHA's Laboratory Standard (29 CFR 1910.1450), work with PHS requires the establishment of a designated area and specific standard operating procedures (SOPs) for handling and disposal, which should be a formal part of your laboratory's Chemical Hygiene Plan (CHP).[7][8][9]
Quantitative Data Summary
| Hazard Classification | GHS Code | Description | Primary Safety Implication |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Do not ingest; wash hands thoroughly after handling. |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | Wear appropriate protective gloves and lab coat. |
| Skin Irritation | H315 | Causes skin irritation | Avoid skin contact; use chemical-resistant gloves. |
| Eye Irritation | H319 | Causes serious eye irritation | Wear chemical safety goggles or a face shield. |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | Handle only in a certified chemical fume hood. |
Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense
Given the compound's hazard profile, particularly its potential for inhalation toxicity, all handling and disposal preparation steps must be conducted within a certified chemical fume hood.[9][10] This is a non-negotiable engineering control to minimize exposure.
Personal Protective Equipment (PPE) is the final barrier between the researcher and the chemical. The selection of PPE is not arbitrary; it is a direct response to the identified hazards.
-
Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended, especially during waste consolidation and cleanup. Gloves must be inspected before use and changed immediately if contamination occurs.[1]
-
Eye and Face Protection: Chemical safety goggles are mandatory. Given the corrosive nature of the hydrochloride salt, a full-face shield should be worn when handling larger quantities or during procedures with a high splash risk.[11]
-
Skin and Body Protection: A fully buttoned, long-sleeved laboratory coat is required. Consider a chemically resistant apron for bulk handling or spill cleanup.
-
Respiratory Protection: While a fume hood is the primary control, if for any reason work must be done outside of a hood where an aerosol or dust could be generated, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases would be required, in accordance with a formal Respiratory Protection Program.[12]
Spill Management: Immediate and Controlled Response
Accidents happen, but a prepared response can mitigate the risk significantly.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate.
-
Control and Contain: If safe to do so, prevent the spill from spreading. For solid spills, avoid raising dust.[13] For liquid spills, use an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent for hydrazine-containing compounds.
-
Cleanup:
-
Don appropriate PPE, including double gloves and eye/face protection.
-
Carefully sweep solid material or absorb liquid spills with an inert absorbent.
-
Place all contaminated materials into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the spill area with a suitable laboratory detergent and water.
-
-
Documentation: Report the spill to your institution's Environmental Health and Safety (EH&S) office.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 2-Chloro-5-hydrazinylpyrazine hydrochloride is to treat it as a hazardous chemical waste.[14] It must not be disposed of down the drain or in regular trash.[15]
Diagram: Disposal Decision Workflow
Caption: Decision workflow for the disposal of 2-Chloro-5-hydrazinylpyrazine hydrochloride.
Protocol for Contaminated Labware and Debris
This applies to items such as gloves, pipette tips, vials, and absorbent paper contaminated with the compound.
-
Segregation: At the point of generation (within the fume hood), place all contaminated solid waste into a designated, robust, and leak-proof hazardous waste container. This container should be separate from non-hazardous trash.
-
Container Type: A polyethylene-lined cardboard box or a dedicated plastic drum is suitable. Sharps (needles, contaminated glass) must be placed in a designated sharps container.
-
Labeling: The container must be labeled with a "Hazardous Waste" sticker. The label must include:
-
The full chemical name: "2-Chloro-5-hydrazinylpyrazine hydrochloride"
-
The approximate concentration and quantity.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
-
Storage and Disposal: Keep the container sealed when not in use. Store it in a designated Satellite Accumulation Area (SAA) within the laboratory. Once full, or after a designated accumulation time (per institutional policy), arrange for pickup by your institution's EH&S department for final disposal via a licensed hazardous waste contractor.
Protocol for Bulk Quantities and Solutions
This applies to unused solid material or solutions containing the compound.
-
Waste Stream Identification: This material is classified as a chlorinated organic waste. Under the EPA's Resource Conservation and Recovery Act (RCRA), it may fall under the "F-list" for wastes from non-specific sources if mixed with certain solvents, or be classified based on its characteristics.[16] It is crucial to not mix this waste with other waste streams unless explicitly permitted by your EH&S office. Halogenated and non-halogenated solvent wastes should be kept separate.[17]
-
Container Selection: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw cap. The original container is often a good choice if it is in good condition.
-
Labeling: As with solid waste, the container must be clearly labeled as "Hazardous Waste" with the full chemical name and hazard information.
-
Storage and Disposal: Store the sealed container in secondary containment within your SAA. Arrange for collection through your EH&S office.
Potential for Chemical Deactivation (For Advanced Users)
For small quantities, chemical deactivation can be a viable pre-treatment step to reduce the hazard before collection. This should only be performed by trained personnel with specific approval from their institution's EH&S office. The primary target for deactivation is the reactive hydrazinyl group.
Hydrazines can be oxidized to nitrogen gas and water.[18] A common laboratory method involves oxidation with an excess of a suitable oxidizing agent.
Example Protocol (Oxidation with Hydrogen Peroxide):
-
WARNING: This reaction can be exothermic and may generate gas. It must be performed in a fume hood, behind a safety shield, and on a small scale (e.g., <1 gram).
-
In a suitably sized flask equipped with a stir bar, dissolve the 2-Chloro-5-hydrazinylpyrazine hydrochloride waste in water.
-
Cool the solution in an ice bath.
-
Slowly, and with continuous stirring, add a 5-10% solution of hydrogen peroxide. The addition should be dropwise to control the reaction rate and temperature. The presence of Cu(II) ions can catalyze this reaction.[19]
-
After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.
-
The resulting solution, now containing the less hazardous chlorinated pyrazine derivative, should still be collected as hazardous waste, as the chlorinated organic component remains. Label the waste container with the contents of the treated solution.
Conclusion: A Commitment to Safety and Integrity
The proper disposal of 2-Chloro-5-hydrazinylpyrazine hydrochloride is a critical component of responsible research. By understanding the chemical's hazards, utilizing appropriate controls, and following a structured, well-documented disposal protocol, we uphold our professional duty to protect ourselves, our colleagues, and the environment. This guide serves as a foundation for developing your laboratory's specific SOPs, which should always be created in consultation with your institution's Chemical Hygiene Officer and EH&S department.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
-
Office of Clinical and Research Safety, Vanderbilt University. (n.d.). The Laboratory Standard. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
International Programme on Chemical Safety (IPCS). (1987). Hydrazine (EHC 68, 1987). Retrieved from [Link]
-
U.S. Government Publishing Office. (2023, August 9). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. Retrieved from [Link]
- Gogolashvili, E. L., et al. (2001). Detoxifying of hydrazine in waste waters. Thermal Engineering, 48(11), 937–943.
-
National Center for Biotechnology Information (NCBI). (n.d.). Production, Import, Use, and Disposal - Toxicological Profile for Hydrazines. Retrieved from [Link]
-
P2 InfoHouse. (n.d.). What Regulations Apply to Chlorinated Solvent Use? Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Detoxication of hydrazine in waste waters. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, May 5). Documents Related to the Hazardous Waste Listing of Chlorinated Aliphatics Production Wastes. Retrieved from [Link]
-
EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
-
Defense Technical Information Center (DTIC). (n.d.). Studies on Evaporation of Hydrazine and Procedures for Cleanup of Small Spills. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
Water Corporation. (n.d.). Laboratory chemical waste. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-5-hydrazinylpyrazine (C4H5ClN4). Retrieved from [Link]
-
King Abdullah University of Science and Technology. (n.d.). Laboratory Waste Disposal Guidelines. Retrieved from [Link]
-
Tasmania Fire Service. (n.d.). 2-Chloro-5-hydrazinylpyrazine. Retrieved from [Link]
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Personal protective equipment for handling 2-Chloro-5-hydrazinylpyrazine hydrochloride
Comprehensive Safety & Logistical Guide: Handling 2-Chloro-5-hydrazinylpyrazine Hydrochloride
2-Chloro-5-hydrazinylpyrazine hydrochloride (CAS 2227272-59-3) is a highly reactive intermediate frequently utilized in advanced pharmaceutical synthesis and drug discovery[1]. While the pyrazine ring provides structural utility for targeted therapies, the hydrazine moiety and hydrochloride salt present severe occupational hazards. This guide provides researchers with a self-validating, mechanistic approach to handling this compound, ensuring operational safety, data integrity, and regulatory compliance.
Mechanistic Hazard Profile
Understanding the causality of a chemical's toxicity is the foundation of laboratory safety. The hazards of 2-Chloro-5-hydrazinylpyrazine hydrochloride stem from three distinct structural features:
-
The Hydrazine Group: Hydrazines are potent reducing agents. Upon dermal absorption or inhalation, they rapidly enter the bloodstream and oxidize the ferrous (Fe2+) iron in hemoglobin to ferric (Fe3+) iron. This causes methemoglobinemia, severely impairing oxygen transport and leading to cyanosis, dizziness, and central nervous system (CNS) spasms[2][3]. Furthermore, hydrazines act as haptens, making them potent skin sensitizers[4].
-
The Hydrochloride Salt: While the HCl salt improves the compound's stability, it renders the dust highly irritating. Contact with the moisture in mucous membranes or sweat induces localized hydrolysis, releasing irritating hydrochloric acid that causes chemical burns and dermatitis[4][5].
-
Particulate Nature: Fine organic dusts, particularly hydrochloride salts, can accumulate static charge. The enrichment of this fine dust in enclosed spaces poses a localized dust deflagration hazard if exposed to an ignition source[6].
Quantitative Hazard & Toxicity Profile
Data extrapolated from structurally analogous hydrazine hydrochlorides.
| Hazard Category | GHS Classification | Mechanistic Consequence & Clinical Signs |
| Acute Toxicity (Oral/Dermal/Inhalation) | Category 3 | Rapid systemic absorption; induces methemoglobinemia, liver/kidney damage, and CNS spasms[2][3]. |
| Skin Corrosion / Irritation | Category 2 | HCl salt hydrolysis causes localized acidic burns, redness, and severe dermatitis[4][5]. |
| Skin Sensitization | Category 1 | Triggers allergic contact dermatitis; symptoms include rash, itching, and swelling[3][4]. |
| Mutagenicity / Carcinogenicity | Category 2 / 1B | DNA alkylation potential; considered a suspected occupational carcinogen[4][5]. |
| Aquatic Toxicity | Category 1 | Highly toxic to aquatic organisms with long-lasting environmental effects[4][7]. |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard laboratory attire. The following PPE matrix is designed to interrupt the specific exposure pathways of hydrazine derivatives.
-
Respiratory Protection: Use a NIOSH-approved N95/P100 particulate respirator or a Powered Air-Purifying Respirator (PAPR)[6]. Causality: The compound's fine dust can easily become airborne during weighing. Inhalation bypasses the first-pass metabolism, leading to rapid onset of pulmonary edema and systemic toxicity[3].
-
Hand Protection (Double-Gloving): Inner glove: 4-mil Nitrile. Outer glove: 8-mil Neoprene or heavy-duty Nitrile. Causality: Hydrazines are notorious for rapid transdermal absorption[3]. Double-gloving creates a self-validating barrier; if the outer glove is compromised or contaminated, it can be safely removed without exposing the skin.
-
Eye & Face Protection: Tight-fitting chemical splash goggles combined with a full face shield[4]. Causality: The hydrochloride salt is highly corrosive to the cornea. Safety glasses with side shields are insufficient against airborne dust settling into the eyes.
-
Body Protection: Disposable Tyvek® suit over a flame-resistant lab coat. Causality: Prevents dust from embedding into woven clothing, which would cause prolonged dermal exposure through sweat-induced hydrolysis[5][7].
Standard Operating Procedure (SOP): Handling & Transfer
Figure 1: Operational workflow and decision matrix for handling hazardous hydrazine hydrochloride salts.
This protocol ensures a self-validating system where each step verifies the safety of the next.
Step 1: Environmental Preparation & Verification
-
Verify Containment: Conduct all operations inside a certified Class II Type B2 biological safety cabinet or a chemical fume hood. Verify negative pressure using a digital anemometer or a visual tissue-flutter test before opening the container[3][8].
-
Static Mitigation: Because fine organic dusts can pose a deflagration risk, ground all receiving equipment and use anti-static spatulas (e.g., PTFE-coated or ceramic)[6].
Step 2: Weighing and Manipulation
-
Pre-Weighing: Place a pre-tared, sealable vial onto the analytical balance inside the fume hood.
-
Transfer: Carefully transfer the 2-Chloro-5-hydrazinylpyrazine hydrochloride using the anti-static spatula. Crucial: Keep the source container as close to the receiving vial as possible to minimize the vertical drop, which generates aerosolized dust[4][8].
-
Sealing: Cap the receiving vial tightly before removing it from the balance.
Step 3: Secure Transfer
-
Wipe the exterior of the sealed receiving vial with a disposable wipe lightly dampened with a 10% bleach solution to neutralize any microscopic dust.
-
Place the sealed vial into a secondary shatter-proof container (e.g., a plastic centrifuge tube) before transporting it across the laboratory.
Emergency Spill Response & Decontamination Plan
Hydrazine derivatives require immediate, specific interventions. Never dry-sweep a spill , as this will aerosolize the toxic dust and create an inhalation and deflagration hazard[6][8].
-
Evacuate & Isolate: Immediately evacuate personnel from the immediate area. Allow the fume hood or HVAC system to clear the air for 15 minutes.
-
Don Emergency PPE: Spill responders must wear full PPE, including a respirator and heavy-duty chemical-resistant gloves[7].
-
Wet Containment: Gently cover the spill with a damp absorbent pad or lightly mist the area with water to suppress dust formation[3][7].
-
Absorption & Neutralization: Apply a chemical absorbent (e.g., vermiculite or a commercial hazardous waste absorbent) over the wetted area. Carefully scoop the material using non-sparking tools into a dedicated, sealable hazardous waste bucket[3][9].
-
Surface Decontamination: Wash the affected surface thoroughly with a 10% bleach solution (which helps oxidize residual hydrazines), followed by copious amounts of soap and water[7][8].
Waste Disposal Logistics
2-Chloro-5-hydrazinylpyrazine hydrochloride is highly toxic to aquatic ecosystems and must never be disposed of down the drain[4][7].
-
Classification: Treat all contaminated materials (gloves, wipes, empty vials) as EPA/RCRA Hazardous Waste (Toxic Solid, Organic, N.O.S.)[3][8].
-
Storage: Store waste in tightly sealed, clearly labeled, and grounded containers away from strong oxidizing agents and bases, which can trigger violent exothermic reactions[3][10].
-
Manifesting: Coordinate with an accredited hazardous waste disposal vendor for high-temperature incineration[6].
References
-
chemsrc.com - tert-butyl N-{3-[(oxiran-2-yl)methyl]phenyl}carbamate - cas号查询 (Contains CAS 2227272-59-3 structural data). 1
-
Carl ROTH - Safety Data Sheet: Phenylhydrazine hydrochloride. 8
-
Cole-Parmer - Material Safety Data Sheet - Hydrazine dihydrochloride, 99%. 2
-
Fisher Scientific - SAFETY DATA SHEET - Phenylhydrazine hydrochloride. 3
-
Ricca Chemical - Safety Data Sheet - Phenylhydrazine Hydrochloride. 5
-
Central Drug House (P) Ltd - MATERIAL SAFETY DATA SHEET Phenylhydrazine Hydrochloride. 4
-
Flinn Scientific - Phenylhydrazine Hydrochloride SDS. 10
-
Chemos GmbH & Co. KG - Safety Data Sheet: 1-(Tert-butyl)hydrazine hydrochloride. 6
-
Loba Chemie - HYDRAZINE MONOHYDROCHLORIDE EXTRA PURE Safety Data Sheet. 7
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Echemi - (5-CHLORO-2-METHOXY-PHENYL)-HYDRAZINE HYDROCHLORIDE Safety Data Sheets. 9
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
